Product packaging for OSu-Glu-VC-PAB-MMAD(Cat. No.:)

OSu-Glu-VC-PAB-MMAD

Cat. No.: B11933035
M. Wt: 1387.7 g/mol
InChI Key: UIBXHQRWALHYRT-FUSFFIKHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

OSu-Glu-VC-PAB-MMAD is a useful research compound. Its molecular formula is C69H102N12O16S and its molecular weight is 1387.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C69H102N12O16S B11933035 OSu-Glu-VC-PAB-MMAD

Properties

Molecular Formula

C69H102N12O16S

Molecular Weight

1387.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[[(2S)-1-[[5-(carbamoylamino)-1-[4-[[[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C69H102N12O16S/c1-14-43(8)60(51(94-12)38-55(85)80-35-20-24-50(80)61(95-13)44(9)62(87)75-49(66-71-34-36-98-66)37-45-21-16-15-17-22-45)78(10)67(91)58(41(4)5)77-65(90)59(42(6)7)79(11)69(93)96-39-46-27-29-47(30-28-46)73-63(88)48(23-19-33-72-68(70)92)74-64(89)57(40(2)3)76-52(82)25-18-26-56(86)97-81-53(83)31-32-54(81)84/h15-17,21-22,27-30,34,36,40-44,48-51,57-61H,14,18-20,23-26,31-33,35,37-39H2,1-13H3,(H,73,88)(H,74,89)(H,75,87)(H,76,82)(H,77,90)(H3,70,72,92)/t43-,44+,48?,49-,50-,51+,57-,58-,59?,60-,61+/m0/s1

InChI Key

UIBXHQRWALHYRT-FUSFFIKHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the OSu-Glu-VC-PAB-MMAD Drug-Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the OSu-Glu-VC-PAB-MMAD drug-linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). The document details its structure, mechanism of action, and relevant experimental data and protocols.

Structure of this compound

This compound is a sophisticated drug-linker conjugate designed for targeted cancer therapy.[1][2][3][4][5][6] It is composed of five key components, each with a specific function in the delivery and release of the cytotoxic payload.

Component Breakdown:

  • OSu (N-Hydroxysuccinimide ester): This functional group serves as the reactive handle for conjugating the drug-linker to an antibody. It readily reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable amide bond.

  • Glu (Glutamic Acid): The inclusion of a glutamic acid residue is intended to increase the hydrophilicity of the linker. This can improve the solubility and pharmacokinetic properties of the resulting ADC.

  • VC (Valine-Citrulline): This dipeptide sequence acts as a cleavable motif. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are abundant in the lysosomal compartment of cells.[2][7][]

  • PAB (p-aminobenzyl carbamate): This unit is a self-immolative spacer.[2][9][10][11] Following the enzymatic cleavage of the valine-citrulline linker, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This process ensures the efficient and traceless release of the active cytotoxic drug.

  • MMAD (Monomethyl Auristatin D): MMAD is a potent synthetic analog of dolastatin 10 and functions as the cytotoxic payload.[1][2][3][4][12][13] It is a highly effective tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[1][2][14]

Below is a diagram illustrating the modular structure of the this compound conjugate.

G cluster_linker OSu-Glu-VC-PAB Linker OSu OSu (Antibody Conjugation) Glu Glutamic Acid (Hydrophilicity) OSu->Glu VC Valine-Citrulline (Cleavage Site) Glu->VC PAB PAB Spacer (Self-immolative) VC->PAB MMAD MMAD (Cytotoxic Payload) PAB->MMAD

Figure 1: Modular structure of this compound.

Mechanism of Action

The efficacy of an ADC utilizing the this compound system is predicated on a multi-step process that ensures targeted delivery and controlled release of the cytotoxic payload.

  • Targeting and Internalization: The ADC, via its antibody component, binds to a specific antigen expressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.

  • Lysosomal Trafficking: Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the valine-citrulline dipeptide linker.[2][7]

  • Self-Immolation and Payload Release: The cleavage of the VC linker initiates the spontaneous 1,6-elimination of the p-aminobenzyl carbamate (PAB) spacer.[9][10][11] This self-immolative process results in the release of the unmodified and fully active MMAD payload into the cytoplasm of the cancer cell.

  • Cytotoxicity: The released MMAD then binds to tubulin, disrupting the formation of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest and ultimately induces apoptosis.

The following diagram illustrates the intracellular activation pathway of an ADC with the this compound drug-linker.

G cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC (Circulation) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage Release PAB Self-Immolation & MMAD Release Cleavage->Release Apoptosis Tubulin Inhibition & Apoptosis Release->Apoptosis

Figure 2: Intracellular activation pathway.

Quantitative Data

Payload Cell Line IC50 (nM)
MMAEBxPC-30.97 ± 0.10
MMAEPSN-10.99 ± 0.09
MMAECapan-11.10 ± 0.44
MMAEPanc-11.16 ± 0.49

Table 1: Representative IC50 values for MMAE in various human pancreatic cancer cell lines.[15]

Experimental Protocols

The development and evaluation of ADCs using the this compound drug-linker involve several key experimental procedures.

Synthesis of this compound

The synthesis of this drug-linker is a multi-step process typically performed by specialized chemical synthesis providers. A general workflow would involve:

  • Solid-phase or liquid-phase synthesis of the protected Glu-VC-PAB peptide-spacer fragment.

  • Conjugation of the protected peptide-spacer to MMAD.

  • Deprotection of the glutamic acid side chain.

  • Activation of the N-terminus of the glutamic acid with an N-Hydroxysuccinimide ester to yield the final this compound product.

Antibody-Drug Conjugation

The conjugation of this compound to an antibody is typically achieved through the following steps:

  • Antibody Preparation: The antibody is prepared in a suitable buffer, often at a slightly alkaline pH (e.g., pH 8.0-9.0) to facilitate the reaction with primary amines.

  • Drug-Linker Dissolution: The this compound is dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: The drug-linker solution is added to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Purification: The resulting ADC is purified from unconjugated drug-linker and other reactants using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: The purified ADC is characterized to determine the DAR, purity, and aggregation levels using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

The following diagram outlines the general workflow for ADC preparation and characterization.

G cluster_workflow ADC Preparation and Characterization Workflow start Start antibody_prep Antibody Preparation (Buffer Exchange) start->antibody_prep linker_prep Drug-Linker Dissolution (DMSO) start->linker_prep conjugation Conjugation Reaction antibody_prep->conjugation linker_prep->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR, Purity) purification->characterization end End characterization->end

Figure 3: General workflow for ADC preparation and characterization.
In Vitro Cytotoxicity Assay

The cytotoxic potential of the resulting ADC is evaluated using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method.[1][12][16]

  • Cell Seeding: Target (antigen-positive) and non-target (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free MMAD.

  • Incubation: The plates are incubated for a period that allows for ADC internalization, payload release, and induction of cytotoxicity (typically 72-120 hours).

  • MTT Assay: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the ADC concentration.[1][12][16]

This in-depth technical guide provides a foundational understanding of the this compound drug-linker, its mechanism, and its application in the development of targeted cancer therapies. For further details on specific applications and advanced characterization techniques, consulting the primary scientific literature is recommended.

References

An In-depth Technical Guide to the Synthesis of the Cleavable Linker OSu-Glu-VC-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of the cleavable linker, OSu-Glu-VC-PAB. This linker system is of significant interest in the development of Antibody-Drug Conjugates (ADCs), offering a cathepsin B-cleavable dipeptide sequence (Val-Cit), a self-immolative p-aminobenzyl carbamate (PAB) spacer, and a glutamic acid residue for modifying hydrophilicity and providing a point of conjugation. The terminal N-hydroxysuccinimide (OSu) ester enables efficient and stable conjugation to amine-containing payloads.

Overview of the Synthesis Pathway

The synthesis of OSu-Glu-VC-PAB is a multi-step process that involves the sequential coupling of amino acid building blocks and the final activation of the N-terminal glutamic acid. The general strategy relies on Fmoc solid-phase or solution-phase peptide synthesis principles. The key intermediates in this pathway are the protected dipeptide-PAB moiety, Fmoc-Val-Cit-PAB, and the protected glutamic acid, Fmoc-Glu(OtBu)-OH.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Synthesis of Fmoc-Val-Cit-PAB cluster_1 Assembly of the Tripeptide Linker cluster_2 Final Activation Fmoc-Val-OH Fmoc-Val-OH Fmoc-Val-Cit-OH Fmoc-Val-Cit-OH Fmoc-Val-OH->Fmoc-Val-Cit-OH Peptide Coupling H-Cit-OH H-Cit-OH H-Cit-OH->Fmoc-Val-Cit-OH Fmoc-Val-Cit-PAB Fmoc-Val-Cit-PAB Fmoc-Val-Cit-OH->Fmoc-Val-Cit-PAB Amide Bond Formation p-aminobenzyl alcohol p-aminobenzyl alcohol p-aminobenzyl alcohol->Fmoc-Val-Cit-PAB Fmoc_VC_PAB Fmoc-Val-Cit-PAB H-Val-Cit-PAB H-Val-Cit-PAB Fmoc_VC_PAB->H-Val-Cit-PAB Fmoc Deprotection Fmoc-Glu(OtBu)-Val-Cit-PAB Fmoc-Glu(OtBu)-Val-Cit-PAB H-Val-Cit-PAB->Fmoc-Glu(OtBu)-Val-Cit-PAB Peptide Coupling Fmoc-Glu(OtBu)-OH Fmoc-Glu(OtBu)-OH Fmoc-Glu(OtBu)-OH->Fmoc-Glu(OtBu)-Val-Cit-PAB Fmoc-Glu(OtBu)-VC-PAB Fmoc-Glu(OtBu)-Val-Cit-PAB H-Glu(OtBu)-Val-Cit-PAB H-Glu(OtBu)-Val-Cit-PAB Fmoc-Glu(OtBu)-VC-PAB->H-Glu(OtBu)-Val-Cit-PAB Fmoc Deprotection H-Glu-Val-Cit-PAB H-Glu-Val-Cit-PAB H-Glu(OtBu)-Val-Cit-PAB->H-Glu-Val-Cit-PAB OtBu Deprotection OSu-Glu-Val-Cit-PAB OSu-Glu-Val-Cit-PAB H-Glu-Val-Cit-PAB->OSu-Glu-Val-Cit-PAB NHS Esterification

Figure 1: Overall synthetic workflow for OSu-Glu-VC-PAB.

Synthesis of Key Intermediates

Synthesis of Fmoc-Val-Cit-OH

The synthesis of the dipeptide Fmoc-Val-Cit-OH is the initial step. This is typically achieved through a standard peptide coupling reaction between Fmoc-protected valine and unprotected citrulline.

Experimental Protocol:

  • Dissolution of Reactants: Dissolve L-Citrulline in a suitable solvent system, such as a mixture of dioxane and water.

  • pH Adjustment: Adjust the pH of the solution to approximately 9.0-10.0 using a base like sodium carbonate.

  • Addition of Activated Valine: Add a solution of Fmoc-L-Valine-OSu (N-hydroxysuccinimide ester) in dioxane to the citrulline solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2.0. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to yield Fmoc-Val-Cit-OH as a white solid.

Parameter Value Reference
Starting MaterialsL-Citrulline, Fmoc-L-Valine-OSuGeneral Peptide Synthesis Protocols
SolventsDioxane, Water, Ethyl AcetateGeneral Peptide Synthesis Protocols
Coupling ReagentPre-activated OSu esterGeneral Peptide Synthesis Protocols
Typical Yield70-85%Estimated based on similar reactions
Synthesis of Fmoc-Val-Cit-PAB

The subsequent step involves the coupling of the dipeptide, Fmoc-Val-Cit-OH, to p-aminobenzyl alcohol (PAB).

Experimental Protocol:

  • Activation of Dipeptide: Dissolve Fmoc-Val-Cit-OH in a suitable solvent like dichloromethane (DCM) and methanol.

  • Addition of PAB and Coupling Agent: Add p-aminobenzyl alcohol to the solution, followed by a coupling agent such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).

  • Reaction: Stir the reaction mixture at room temperature for 14-18 hours.

  • Work-up: Remove the solvents under reduced pressure. Triturate the residue with diethyl ether and wash sequentially with ether and ethyl acetate to obtain the crude product.

  • Purification: The product can be further purified by recrystallization or silica gel chromatography to yield Fmoc-Val-Cit-PAB as a solid.

Parameter Value Reference
Starting MaterialsFmoc-Val-Cit-OH, p-aminobenzyl alcohol
SolventsDichloromethane, Methanol
Coupling ReagentEEDQ
Typical Yield~98%

Assembly of the Tripeptide Linker and Final Activation

Fmoc Deprotection of Fmoc-Val-Cit-PAB

To enable the coupling of glutamic acid, the Fmoc protecting group on the valine residue must be removed.

Experimental Protocol:

  • Dissolution: Suspend Fmoc-Val-Cit-PAB in a suitable solvent such as dimethylformamide (DMF).

  • Deprotection: Add a solution of 20% piperidine in DMF to the suspension.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude H-Val-Cit-PAB can be purified by chromatography or used directly in the next step.

Coupling of Fmoc-Glu(OtBu)-OH

The deprotected H-Val-Cit-PAB is then coupled with Fmoc-protected and side-chain-protected glutamic acid. The tert-butyl (OtBu) group protects the side-chain carboxylic acid of glutamic acid from participating in the coupling reaction.

Experimental Protocol:

  • Dissolution: Dissolve H-Val-Cit-PAB and Fmoc-Glu(OtBu)-OH in an appropriate solvent like DMF.

  • Addition of Coupling Reagents: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer and concentrate to obtain the crude product.

  • Purification: Purify the crude Fmoc-Glu(OtBu)-Val-Cit-PAB by silica gel chromatography.

Parameter Value Reference
Starting MaterialsH-Val-Cit-PAB, Fmoc-Glu(OtBu)-OHGeneral Peptide Synthesis Protocols
SolventsDMFGeneral Peptide Synthesis Protocols
Coupling ReagentHATU, DIPEAGeneral Peptide Synthesis Protocols
Typical Yield>80%Estimated based on similar reactions
Deprotection of Fmoc and OtBu Groups

The final steps involve the removal of the remaining protecting groups and the activation of the glutamic acid's alpha-carboxyl group. The order of deprotection is crucial. First, the N-terminal Fmoc group is removed, followed by the acid-labile OtBu group.

Experimental Protocol for Fmoc Deprotection:

  • Follow the same procedure as described in section 3.1 to remove the Fmoc group from Fmoc-Glu(OtBu)-Val-Cit-PAB, yielding H-Glu(OtBu)-Val-Cit-PAB.

Experimental Protocol for OtBu Deprotection:

  • Dissolution: Dissolve H-Glu(OtBu)-Val-Cit-PAB in a suitable solvent like dichloromethane (DCM).

  • Deprotection: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA). This yields the deprotected tripeptide linker, H-Glu-Val-Cit-PAB.

N-Hydroxysuccinimide (OSu) Ester Formation

The final step is the activation of the alpha-carboxyl group of the glutamic acid residue to form the amine-reactive OSu ester.

NHS_Esterification H-Glu-VC-PAB H-Glu-Val-Cit-PAB OSu-Glu-VC-PAB OSu-Glu-Val-Cit-PAB H-Glu-VC-PAB->OSu-Glu-VC-PAB NHS N-Hydroxysuccinimide NHS->OSu-Glu-VC-PAB DCC_EDC DCC or EDC DCC_EDC->OSu-Glu-VC-PAB Coupling Agent

Figure 2: Final NHS esterification step.

Experimental Protocol:

  • Dissolution: Dissolve the deprotected linker, H-Glu-Val-Cit-PAB, and N-hydroxysuccinimide (NHS) in a dry aprotic solvent such as DMF or DCM.

  • Addition of Coupling Agent: Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed by aqueous work-up. After removing the urea, the solvent is evaporated.

  • Purification: The final product, OSu-Glu-VC-PAB, can be purified by recrystallization or silica gel chromatography.

Parameter Value Reference
Starting MaterialsH-Glu-Val-Cit-PAB, NHS
SolventsDMF, DCM
Coupling ReagentDCC or EDC
Typical Yield60-80%Estimated based on similar reactions

Conclusion

The synthesis of the OSu-Glu-VC-PAB cleavable linker is a well-defined process rooted in standard peptide synthesis methodologies. Careful control of protecting group strategy and purification of intermediates are critical for obtaining the final product in high purity. This guide provides a comprehensive framework and detailed protocols to aid researchers in the successful synthesis of this versatile linker for the development of next-generation antibody-drug conjugates.

The Core Mechanism of Tubulin Inhibition by the MMAD Payload: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin D (MMAD) is a potent synthetic antineoplastic agent derived from the natural marine product dolastatin 10. As a key payload in antibody-drug conjugates (ADCs), MMAD's high cytotoxicity is harnessed for targeted cancer therapy. This guide provides a comprehensive technical overview of the core mechanism of MMAD-mediated tubulin inhibition, detailing the molecular interactions, downstream cellular consequences, and the experimental methodologies used for its characterization. Quantitative data on its biological activity are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important ADC payload.

Introduction to MMAD and Tubulin Inhibition

Monomethyl auristatin D (MMAD) is a member of the auristatin family, a class of highly potent microtubule-destabilizing agents.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[2][3] The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shortening), is crucial for their function, particularly in the formation of the mitotic spindle during cell division.[4]

MMAD exerts its cytotoxic effects by disrupting microtubule dynamics.[1] Like other members of the auristatin family, it binds to the vinca alkaloid binding site on β-tubulin, inhibiting tubulin polymerization.[5] This interference with microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6][7] Due to its high potency, MMAD is not used as a standalone drug but is chemically linked to a monoclonal antibody that directs it to specific cancer cells, minimizing off-target toxicity.[3]

Quantitative Analysis of MMAD Activity

The biological activity of MMAD and its analogs, such as Monomethyl Auristatin E (MMAE), has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative reference for researchers.

Table 1: In Vitro Cytotoxicity (IC50) of MMAE against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
SKBR3Breast Cancer3.27 ± 0.42[8]
HEK293Kidney Cancer4.24 ± 0.37[8]
BxPC-3Pancreatic Cancer0.97 ± 0.10[9]
PSN-1Pancreatic Cancer0.99 ± 0.09[9]
Capan-1Pancreatic Cancer1.10 ± 0.44[9]
Panc-1Pancreatic Cancer1.16 ± 0.49[9]

Table 2: Tubulin Binding Affinity of Auristatin Analogs

CompoundBinding Affinity (Kd) to free tubulin
Fluorescein-isothiocyanate (FITC)-MMAE291 nM (±3 nM)[5]
Fluorescein-isothiocyanate (FITC)-MMAF60 nM (±3 nM)[5]

Note: The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger binding interaction.[10][11] Data for MMAD was not available; MMAE and MMAF are presented as relevant auristatin analogs.

Signaling Pathway of MMAD-Induced Apoptosis

The inhibition of tubulin polymerization by MMAD initiates a cascade of signaling events culminating in apoptosis. This process involves cell cycle arrest and the activation of intrinsic and extrinsic apoptotic pathways.

G cluster_0 MMAD Action cluster_1 Microtubule Disruption cluster_2 Cellular Consequences cluster_3 Apoptotic Signaling MMAD MMAD Payload Tubulin β-Tubulin MMAD->Tubulin Binds to Vinca alkaloid site InhibitPoly Inhibition of Tubulin Polymerization Tubulin->InhibitPoly MT_Disruption Microtubule Network Disruption InhibitPoly->MT_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest MT_Disruption->G2M_Arrest ER_Stress Endoplasmic Reticulum Stress MT_Disruption->ER_Stress p53_p21 ↑ p53 & p21WAF1 G2M_Arrest->p53_p21 IRE1_JNK ↑ pIRE1 & pJNK ER_Stress->IRE1_JNK Bcl2_Family Modulation of Bcl-2 Family Proteins (↑ Bax, ↓ Bcl-2) p53_p21->Bcl2_Family Caspase_Cascade Caspase Activation (Caspase-9, -3, -7) Bcl2_Family->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis IRE1_JNK->Caspase_Cascade

Caption: Signaling pathway of MMAD-induced apoptosis.

MMAD's disruption of the microtubule network leads to G2/M cell cycle arrest.[6] This arrest can trigger a p53-dependent or -independent upregulation of p21WAF1.[6] Subsequently, the balance of pro- and anti-apoptotic Bcl-2 family proteins is altered, with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[6][12] This shift in the Bcl-2 family ratio leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the intrinsic caspase cascade, including caspase-9 and the executioner caspases-3 and -7.[13][14][15]

Furthermore, auristatin-based ADCs have been shown to induce endoplasmic reticulum (ER) stress, activating pathways such as the IRE1-JNK pathway, which can also contribute to apoptosis.[16]

Key Experimental Protocols and Workflows

The characterization of MMAD's mechanism of action relies on a suite of well-established experimental protocols. The following sections detail the methodologies for key assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Tubulin_Prep Prepare purified tubulin (e.g., >99% pure bovine tubulin) Mix Mix tubulin, buffer, and MMAD in a 96-well plate on ice Tubulin_Prep->Mix Buffer_Prep Prepare polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) Buffer_Prep->Mix MMAD_Prep Prepare MMAD dilutions MMAD_Prep->Mix Incubate Incubate at 37°C to initiate polymerization Mix->Incubate Measure Measure absorbance at 340 nm kinetically over time (e.g., 60-90 min) Incubate->Measure Plot Plot absorbance vs. time to generate polymerization curves Measure->Plot Analyze Analyze curves for lag time, Vmax, and steady-state polymer mass Plot->Analyze

Caption: Workflow for an in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin (e.g., bovine brain tubulin, >99% pure) in a suitable buffer such as G-PEM (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 5% glycerol) supplemented with 1.0 mM GTP.[17] Prepare serial dilutions of MMAD in the same buffer.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing different concentrations of MMAD or a vehicle control (e.g., DMSO).[18]

  • Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the change in absorbance at 340 nm over time (e.g., every 60 seconds for 1 hour) to monitor microtubule polymerization, which causes light scattering.[18][19]

  • Data Analysis: Plot absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.[19]

Cellular Immunofluorescence for Microtubule Integrity

This technique allows for the visualization of the microtubule network within cells to assess the impact of MMAD treatment.

G cluster_0 Cell Culture & Treatment cluster_1 Fixation & Permeabilization cluster_2 Immunostaining cluster_3 Imaging & Analysis Seed Seed cells on coverslips in a multi-well plate Treat Treat cells with MMAD at varying concentrations and time points Seed->Treat Fix Fix cells with ice-cold methanol or formaldehyde Treat->Fix Permeabilize Permeabilize cells with a detergent (e.g., Triton X-100) Fix->Permeabilize Block Block with serum (e.g., BSA) Permeabilize->Block Primary_Ab Incubate with primary antibody (e.g., anti-α-tubulin) Block->Primary_Ab Secondary_Ab Incubate with fluorescently-labeled secondary antibody Primary_Ab->Secondary_Ab DAPI Counterstain nuclei (e.g., with DAPI) Secondary_Ab->DAPI Mount Mount coverslips on slides DAPI->Mount Image Acquire images using a fluorescence microscope Mount->Image Analyze Analyze microtubule morphology and integrity Image->Analyze

Caption: Workflow for immunofluorescence of microtubules.

Protocol:

  • Cell Culture and Treatment: Seed adherent cells on glass coverslips and allow them to attach. Treat the cells with various concentrations of MMAD for desired time periods.

  • Fixation and Permeabilization: Fix the cells with ice-cold methanol or 4% formaldehyde.[18] Permeabilize the cell membranes with a detergent like 0.5% Triton X-100 in a stabilization buffer (e.g., OPT buffer).[17]

  • Immunostaining: Block non-specific antibody binding using a blocking solution (e.g., 3% BSA in PBS). Incubate with a primary antibody against α-tubulin. Wash and then incubate with a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.[18]

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[18]

Cell Viability Assay (MTS/MTT)

These colorimetric assays are used to determine the cytotoxic effect of MMAD on cancer cell lines and to calculate the IC50 value.

G cluster_0 Cell Seeding & Treatment cluster_1 Assay Reaction cluster_2 Measurement & Analysis Seed Seed cells in a 96-well plate Treat Treat cells with serial dilutions of MMAD Seed->Treat Incubate_Treat Incubate for a set period (e.g., 72-96 hours) Treat->Incubate_Treat Add_Reagent Add MTS or MTT reagent to each well Incubate_Treat->Add_Reagent Incubate_Reagent Incubate for 2-4 hours to allow conversion to formazan Add_Reagent->Incubate_Reagent Read_Absorbance Measure absorbance at the appropriate wavelength (e.g., 490 nm for MTS) Incubate_Reagent->Read_Absorbance Calculate_Viability Calculate percent cell viability relative to untreated controls Read_Absorbance->Calculate_Viability Determine_IC50 Determine the IC50 value from a dose-response curve Calculate_Viability->Determine_IC50

Caption: Workflow for a cell viability assay (MTS/MTT).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined density. After allowing the cells to adhere, treat them with a range of MMAD concentrations.[6]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72-96 hours).[6]

  • Reagent Addition and Incubation: Add MTS or MTT reagent to each well and incubate for 2-4 hours. Live cells will metabolize the tetrazolium salt into a colored formazan product.[6]

  • Measurement and Analysis: Measure the absorbance of the formazan product using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[20]

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.

G cluster_0 Cell Treatment & Lysis cluster_1 Assay Reaction cluster_2 Detection & Quantification Treat Treat cells with MMAD to induce apoptosis Lyse Lyse cells to release cellular contents, including caspases Treat->Lyse Add_Substrate Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) Lyse->Add_Substrate Incubate Incubate to allow caspase cleavage of the substrate Add_Substrate->Incubate Measure Measure the signal from the cleaved substrate (colorimetric or fluorometric) Incubate->Measure Quantify Quantify caspase activity relative to a standard curve or control Measure->Quantify

Caption: Workflow for a caspase activity assay.

Protocol:

  • Induce Apoptosis and Prepare Lysates: Treat cells with MMAD to induce apoptosis. Harvest the cells and prepare cell lysates using a lysis buffer.[21]

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-specific substrate. For example, for caspase-3, a common substrate is DEVD-pNA (p-nitroanilide), which releases a chromophore upon cleavage.[19]

  • Incubation: Incubate the plate at 37°C to allow the caspases in the lysate to cleave the substrate.[19]

  • Measurement: Measure the absorbance of the released chromophore (e.g., at 405 nm for pNA) using a microplate reader.[19] The signal is proportional to the caspase activity in the sample.

Conclusion

MMAD is a highly effective tubulin polymerization inhibitor that serves as a potent cytotoxic payload in the targeted delivery of ADCs. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and the induction of apoptosis through a complex interplay of signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of MMAD and other tubulin-targeting agents in the development of next-generation cancer therapeutics. A thorough understanding of its molecular interactions and cellular consequences is paramount for optimizing its clinical application and developing strategies to overcome potential resistance mechanisms.

References

An In-depth Technical Guide to the OSu-Glu-VC-PAB-MMAD Drug-Linker Conjugate for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the OSu-Glu-VC-PAB-MMAD drug-linker system, a sophisticated platform for the development of targeted antibody-drug conjugates (ADCs). We will delve into the individual components, their synergistic function, and the underlying mechanisms of action. This document also presents relevant experimental protocols and representative data to inform ADC research and development.

Core Components and Overall Structure

The this compound is a complex chemical entity designed to be conjugated to a monoclonal antibody (mAb), creating an ADC. This ADC is engineered for stability in systemic circulation and targeted release of its cytotoxic payload within the tumor microenvironment. The structure can be systematically broken down into five key components:

  • OSu (N-hydroxysuccinimide ester): This is a highly reactive functional group that serves as the conjugation point to the antibody. It readily forms a stable amide bond with primary amine groups found on lysine residues of the monoclonal antibody.

  • Glu (Glucuronide): A hydrophilic sugar moiety that functions as an enzymatically cleavable spacer. Its hydrophilic nature helps to mitigate aggregation of the often-hydrophobic ADC.[1][] The glucuronide component is specifically cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomal compartments of cells and is also found to be overexpressed in the microenvironment of some tumors.[3][4][5][6]

  • VC (Valine-Citrulline): A dipeptide linker that is susceptible to cleavage by lysosomal proteases, most notably Cathepsin B.[7][] Cathepsin B is often upregulated in tumor cells, providing another layer of targeted drug release.

  • PAB (p-aminobenzyl alcohol): This self-immolative spacer is crucial for the efficient release of the active drug.[][7] Following the enzymatic cleavage of either the glucuronide or the valine-citrulline linker, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, liberating the unmodified cytotoxic payload.

  • MMAD (Monomethyl Auristatin D): A highly potent synthetic antineoplastic agent.[1] MMAD is a tubulin polymerization inhibitor that disrupts the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[9]

The strategic combination of these components results in a drug-linker system with a dual-release mechanism, enhancing the specificity of payload delivery to cancer cells.

Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound linker is a multi-step process that begins with targeted delivery and culminates in cancer cell death.

ADC_Mechanism_of_Action Figure 1: Mechanism of Action of an this compound based ADC cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell ADC_Circulating ADC in Circulation (Stable) ADC_Binding 1. ADC binds to Tumor Antigen ADC_Circulating->ADC_Binding Tumor Targeting Internalization 2. Internalization (Endocytosis) ADC_Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome (Low pH, High Protease/Glucuronidase) Endosome->Lysosome Maturation Cleavage 3. Enzymatic Cleavage of Linker (Cathepsin B / β-Glucuronidase) Lysosome->Cleavage PAB_Elimination 4. Self-immolation of PAB Spacer Cleavage->PAB_Elimination MMAD_Release 5. MMAD Release into Cytoplasm PAB_Elimination->MMAD_Release Tubulin_Inhibition 6. Tubulin Polymerization Inhibition MMAD_Release->Tubulin_Inhibition Bystander_Effect 9. Bystander Killing (MMAD diffusion to neighboring cells) MMAD_Release->Bystander_Effect Cell_Cycle_Arrest 7. G2/M Phase Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Apoptosis 8. Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of Action of an ADC with this compound.

Quantitative Data

Table 1: Representative In Vitro Cytotoxicity Data

Cell LineTarget AntigenADC Construct (Representative)IC50 (ng/mL)Reference
Karpas-299CD30cAC10-vc-MMAE< 10[6]
L540cyCD30cAC10-Glu-PAB-Psymberin~50[6]
Caki-1CD70h1F6-Glu-PAB-Psymberin~100[6]
SK-BR-3HER2Trastuzumab-vc-MMAE~20[10]

Table 2: Representative Pharmacokinetic Parameters in Preclinical Models

ADC Construct (Representative)Animal ModelAverage DARt1/2 (days)Clearance (mL/day/kg)Reference
Trastuzumab-vc-MMAEMouse3.9~3.5~15[10]
cAC10-Glu-PAB-AuristatinMouse~4~4.2~12[6]

Experimental Protocols

Detailed methodologies are critical for the evaluation of ADCs. Below are outlines of key experimental protocols relevant to the characterization of an this compound-based ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50).

MTT_Assay_Workflow Figure 2: Workflow for In Vitro Cytotoxicity (MTT) Assay Cell_Seeding 1. Seed target and control cells in 96-well plates Incubation1 2. Incubate for 24h to allow cell attachment Cell_Seeding->Incubation1 ADC_Treatment 3. Treat cells with serial dilutions of the ADC Incubation1->ADC_Treatment Incubation2 4. Incubate for 72-96h ADC_Treatment->Incubation2 MTT_Addition 5. Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 4h (Formazan crystal formation) MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Figure 2: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of the released payload (MMAD) to kill neighboring antigen-negative cells.

Bystander_Assay_Workflow Figure 3: Workflow for Bystander Killing Co-culture Assay Cell_Seeding 1. Co-culture antigen-positive (Ag+) and antigen-negative (Ag-, e.g., GFP-labeled) cells ADC_Treatment 2. Treat with ADC at a concentration that kills Ag+ but not Ag- cells directly Cell_Seeding->ADC_Treatment Incubation 3. Incubate for a defined period ADC_Treatment->Incubation Analysis 4. Quantify the viability of the Ag- cell population (e.g., by fluorescence) Incubation->Analysis Conclusion 5. A decrease in Ag- cell viability indicates a bystander effect Analysis->Conclusion

Figure 3: Workflow for Bystander Killing Co-culture Assay.
Drug-to-Antibody Ratio (DAR) Determination (HPLC-based)

Determining the average number of drug-linker molecules conjugated to each antibody is crucial for ADC characterization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method.

DAR_Determination_Workflow Figure 4: Workflow for DAR Determination by RP-HPLC ADC_Sample 1. ADC Sample Reduction 2. Reduction of interchain disulfide bonds (e.g., with DTT) ADC_Sample->Reduction Separation 3. Separation of light and heavy chains by RP-HPLC Reduction->Separation Detection 4. UV detection (280 nm) and/or Mass Spectrometry Separation->Detection Analysis 5. Integration of peak areas for different drug-loaded chains Detection->Analysis DAR_Calculation 6. Calculation of weighted average DAR Analysis->DAR_Calculation

Figure 4: Workflow for DAR Determination by RP-HPLC.

Signaling Pathways

MMAD's primary mechanism of action is the inhibition of tubulin polymerization, which leads to mitotic arrest. However, the downstream signaling cascade leading to apoptosis is complex and involves multiple pathways.

MMAD_Signaling_Pathway Figure 5: Downstream Signaling of MMAD-induced Apoptosis MMAD MMAD Tubulin Tubulin Polymerization Inhibition MMAD->Tubulin Microtubule_Disruption Microtubule Network Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_Induction Apoptosis Induction Mitotic_Arrest->Apoptosis_Induction Akt_mTOR Inhibition of Akt/mTOR Pathway Mitotic_Arrest->Akt_mTOR Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Apoptosis_Induction->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage DNA_Fragmentation DNA Fragmentation PARP_Cleavage->DNA_Fragmentation Apoptotic_Body Apoptotic Body Formation DNA_Fragmentation->Apoptotic_Body

Figure 5: Downstream Signaling of MMAD-induced Apoptosis.

Conclusion

The this compound drug-linker system represents a highly sophisticated and versatile platform for the development of next-generation antibody-drug conjugates. Its multi-component linker, featuring dual enzymatic cleavage sites and a self-immolative spacer, is designed to provide enhanced stability in circulation and highly specific payload release within the tumor microenvironment. The potent auristatin payload, MMAD, ensures effective cell killing upon targeted delivery. While further studies with ADCs utilizing this exact linker-drug combination are needed to fully elucidate its clinical potential, the foundational principles and the performance of similar constructs suggest a promising avenue for the development of more effective and safer cancer therapeutics. This guide provides a solid framework for researchers and developers working with this and related ADC technologies.

References

An In-depth Technical Guide to OSu-Glu-VC-PAB-MMAD for Novel Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the OSu-Glu-VC-PAB-MMAD drug-linker conjugate, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its core structure, mechanism of action, and provides available data on its application in oncology research.

Introduction to this compound

This compound is a sophisticated drug-linker system designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin D (MMAD), to cancer cells. This system is comprised of three key components:

  • Monomethyl Auristatin D (MMAD): A highly potent synthetic antineoplastic agent and a member of the auristatin family. MMAD functions as a tubulin inhibitor, disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1][2][3]

  • OSu-Glu-VC-PAB Linker: A cleavable linker system engineered for stability in systemic circulation and efficient release of the payload within the target cancer cell.

    • OSu (N-Hydroxysuccinimide ester): Provides a reactive group for conjugation to the antibody.

    • Glu (Glutamic Acid): Enhances hydrophilicity and can influence the cleavage kinetics.

    • VC (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4][5][6]

    • PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the VC motif, releases the active MMAD payload.[4]

  • Antibody: A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, guiding the entire ADC to the cancer cells.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step, targeted process:

  • Circulation and Targeting: The ADC circulates in the bloodstream with the linker-drug conjugate remaining stable, minimizing off-target toxicity. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.

  • Linker Cleavage: Within the lysosome, the high concentration of proteases, particularly Cathepsin B, recognizes and cleaves the Valine-Citrulline dipeptide in the linker.[6][7][8]

  • Payload Release: The cleavage of the VC motif triggers the self-immolation of the PAB spacer, leading to the release of the active MMAD payload into the cytoplasm of the cancer cell.[4]

  • Tubulin Inhibition and Apoptosis: The released MMAD binds to tubulin, inhibiting its polymerization into microtubules.[1][3] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, and ultimately induces apoptosis (programmed cell death).

Below is a diagram illustrating the mechanism of action of an ADC utilizing a cathepsin B-cleavable linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (mAb-OSu-Glu-VC-PAB-MMAD) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAD Released MMAD Lysosome->MMAD 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin MMAD->Tubulin 5. Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 7. Induction of Apoptosis ADC_Synthesis_Workflow cluster_characterization Characterization Methods Start Start Antibody_Prep Antibody Preparation (e.g., partial reduction) Start->Antibody_Prep Linker_Drug_Prep This compound Preparation Start->Linker_Drug_Prep Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Drug_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization Purification->Characterization DAR_Analysis DAR Determination (HIC, RP-HPLC, MS) Characterization->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Characterization->Purity_Analysis Binding_Assay Antigen Binding (ELISA, SPR) Characterization->Binding_Assay End ADC Ready for Testing DAR_Analysis->End Purity_Analysis->End Binding_Assay->End MMAD_Signaling_Pathway MMAD MMAD Tubulin_Dimer α/β-Tubulin Dimer MMAD->Tubulin_Dimer Binds to tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin_Dimer->Polymerization Microtubule_Destabilization Microtubule Destabilization Polymerization->Microtubule_Destabilization Mitotic_Spindle Defective Mitotic Spindle Microtubule_Destabilization->Mitotic_Spindle G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis_Pathway Activation of Apoptotic Pathways G2M_Arrest->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Preliminary Efficacy of OSu-Glu-VC-PAB-MMAD: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the preclinical efficacy evaluation of OSu-Glu-VC-PAB-MMAD, an antibody-drug conjugate (ADC) distinguished by its specific linker and potent cytotoxic payload. Due to the limited publicly available data on this specific molecule, this document synthesizes information from studies on ADCs with analogous components, namely the glutamic acid-valine-citrulline-p-aminobenzylcarbamate (Glu-VC-PAB) linker system and the tubulin inhibitor Monomethyl Auristatin D (MMAD). The experimental protocols and data presented herein are representative of the methodologies used to assess such ADCs and should be considered illustrative.

Core Components and Mechanism of Action

The this compound conjugate is a sophisticated tripartite molecule designed for targeted cancer therapy. Its efficacy is contingent on the interplay of its three key components: a monoclonal antibody (mAb) for specific tumor antigen targeting (the specific mAb is not detailed in this guide), the OSu-Glu-VC-PAB linker, and the cytotoxic payload, MMAD.

  • OSu-Glu Linker Moiety : The N-Hydroxysuccinimide (OSu) group provides a reactive site for conjugation to the monoclonal antibody, typically via lysine residues. The glutamic acid (Glu) residue is incorporated to enhance the stability of the linker in rodent plasma, mitigating premature drug release observed with standard Val-Cit linkers in preclinical mouse models.

  • VC-PAB Cleavable Linker : The valine-citrulline (VC) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of tumor cells.[1][2][3][4] Following enzymatic cleavage of the citrulline-PAB linkage, the p-aminobenzylcarbamate (PAB) spacer self-immolates, ensuring the traceless release of the active MMAD payload.[4]

  • MMAD Payload : Monomethyl auristatin D (MMAD) is a potent synthetic antineoplastic agent. As a tubulin polymerization inhibitor, it disrupts the formation of microtubules, which are essential for mitotic spindle formation.[5][6][7] This interference leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[8]

The proposed mechanism of action for an ADC utilizing the this compound system begins with the binding of the ADC's monoclonal antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and subsequent degradation of the antibody and cleavage of the linker. The released MMAD is then free to exert its cytotoxic effect.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAD Free MMAD Lysosome->MMAD 4. Linker Cleavage (Cathepsin B) & Release Tubulin Tubulin Dimers MMAD->Tubulin 5. Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis 7. G2/M Arrest & Induction of Apoptosis CathepsinB Cathepsin B

Figure 1: ADC Internalization and Payload Release Pathway.

Quantitative Data Summary

The following tables present representative quantitative data from preclinical studies of auristatin-based ADCs with cleavable linkers. These values are intended to provide a comparative baseline for the anticipated efficacy of this compound.

Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs

Cell LineTarget AntigenADC ConstructIC50 (pM)Reference
SKOV-3HER2Trastuzumab-MC-Val-Cit-PABC-MMAE50-80[7]
NCI-N87HER2Trastuzumab-vc-MMAE~100[2]
H522HER2 (low)Trastuzumab-vc-MMAE18,000[9]
SK-BR-3HER2Trastuzumab-vc-MMAE~100-200[9]
HCC1954HER2Trastuzumab-auristatin~76% TGI[10]
Jurkat (co-culture)N/A (Bystander)Anti-HER2-DAR8-MMAU60[11]

IC50: Half-maximal inhibitory concentration. TGI: Tumor Growth Inhibition.

Table 2: In Vivo Efficacy of Auristatin-Based ADCs in Xenograft Models

Xenograft ModelADC ConstructDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Reference
OV-90 (Ovarian)PB-vcMMAE-59QWx5>90% (absence of viable cells)[12]
JIMT-1 (Breast)23V-MMAE3Day 0~30%[13]
DU145-PSMAVH1-HLE-DGN54930 (cumulative)Single or QODx3Significant[4]
SKOV3 (Ovarian)Anti-HER2 ADC15Day 0, 21Significant[14]
A549 (Lung)Erbitux-vc-PAB-MMAE5QWx3Significant[15]

QWx5: Once a week for five weeks. QODx3: Every other day for three doses.

Experimental Protocols

Detailed methodologies for key preclinical efficacy studies are provided below. These protocols are based on established practices for ADC evaluation.

In Vitro Cytotoxicity Assay

This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound ADC and corresponding isotype control ADC

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]

  • Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete culture medium.

  • Remove the existing medium from the cell plates and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only as a negative control.

  • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).[1]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, then measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Bystander Killing Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cells

  • Antigen-negative (Ag-) cells, stably expressing a fluorescent protein (e.g., GFP)

  • Co-culture medium

  • This compound ADC

  • 96-well plates (black-walled, clear bottom for fluorescence)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Co-culture Ag+ and Ag- cells in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate, keeping the total cell number constant.[16]

  • Allow cells to adhere overnight.

  • Treat the co-cultures with serial dilutions of the this compound ADC.

  • Incubate the plates for 96-144 hours.

  • Measure the fluorescence intensity of the GFP-expressing Ag- cells.

  • The reduction in fluorescence intensity in the presence of Ag+ cells and the ADC, compared to controls (Ag- cells alone with ADC), indicates the extent of the bystander effect.[17]

In Vivo Xenograft Tumor Model

This study assesses the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude)

  • Human tumor cell line for implantation

  • This compound ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

  • Animal scales

Procedure:

  • Subcutaneously implant a suspension of tumor cells (e.g., 2-5 x 106 cells) into the flank of each mouse.[15][18]

  • Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group).[4]

  • Administer the this compound ADC, vehicle, and isotype control ADC intravenously at specified doses and schedules (e.g., once weekly).[12]

  • Measure tumor volumes with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • The study is concluded when tumors in the control group reach a maximum allowable size, or after a predetermined period.

  • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Xenograft Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Xenograft Promising IC50 Bystander Bystander Effect Assay Bystander->Xenograft Demonstrated Bystander Killing PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Toxicity Toxicity Assessment Xenograft->Toxicity Start ADC Candidate: This compound Start->Cytotoxicity Start->Bystander

Figure 2: Preclinical Efficacy Evaluation Workflow for ADCs.

MMAD_Signaling_Pathway cluster_mitosis Mitosis Disruption cluster_apoptosis Intrinsic Apoptosis Pathway MMAD MMAD (Tubulin Polymerization Inhibitor) Tubulin Tubulin Polymerization MMAD->Tubulin Inhibits Microtubule Microtubule Dynamics Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disrupts Bcl2 Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation) G2M_Arrest->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 CellDeath Apoptosis Casp3->CellDeath

Figure 3: MMAD-Induced Apoptosis Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for OSu-Glu-VC-PAB-MMAD Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the OSu-Glu-VC-PAB-MMAD drug-linker to a monoclonal antibody (mAb). This compound is a potent anti-cancer agent-linker conjugate designed for the creation of Antibody-Drug Conjugates (ADCs).[1][2][3] It features Monomethyl Auristatin D (MMAD), a powerful tubulin inhibitor, connected to a cleavable linker system.[1][3][4] The linker consists of a valine-citrulline (VC) dipeptide, a p-aminobenzylcarbamate (PAB) spacer, and a glutaric acid (Glu) component with an N-hydroxysuccinimide (OSu) ester for antibody ligation. The VC peptide is designed for selective cleavage by intracellular proteases, such as Cathepsin B, within the lysosomal compartment of target cancer cells, ensuring controlled release of the cytotoxic payload.[5][6]

These application notes are intended to guide researchers through the process of antibody reduction, drug-linker conjugation, purification, and characterization of the resulting ADC.

Signaling Pathway of MMAD

Monomethyl Auristatin D (MMAD) is a synthetic analog of the natural antimitotic agent dolastatin 10.[1] Its mechanism of action involves the inhibition of tubulin polymerization. By binding to tubulin, MMAD disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[1]

MMAD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen on Cancer Cell ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAD Free MMAD Lysosome->MMAD Linker Cleavage (Cathepsin B) Tubulin Tubulin Dimers MMAD->Tubulin Inhibition of Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest (G2/M)

Caption: Mechanism of action of an MMAD-containing ADC.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies. It is based on the conjugation of a maleimide-containing drug-linker to free thiols generated by the reduction of interchain disulfide bonds in the antibody.

Materials and Reagents
Material/ReagentSupplierCat. No.
This compounde.g., DC ChemicalsDC46217
Monoclonal Antibody (IgG)User-provided-
Tris(2-carboxyethyl)phosphine (TCEP)e.g., Sigma-AldrichC4706
L-Cysteinee.g., Sigma-AldrichC7352
Dimethyl sulfoxide (DMSO), Anhydrouse.g., Sigma-Aldrich276855
Phosphate Buffered Saline (PBS), pH 7.4User-prepared or commercial-
Borate Buffer, pH 8.0User-prepared-
EDTA Solution (0.5 M)User-prepared or commercial-
Sephadex G-25 Desalting Columne.g., Cytiva17-0851-01
Amicon® Ultra Centrifugal Filter Unitse.g., MilliporeSigmaUFC903024

Experimental Workflow

Conjugation_Workflow A 1. Antibody Preparation B 2. Antibody Reduction A->B Add TCEP C 3. Drug-Linker Conjugation B->C Add this compound D 4. Quenching C->D Add L-Cysteine E 5. Purification D->E Size-Exclusion Chromatography F 6. Characterization E->F HIC, SEC, MS

Caption: General workflow for ADC conjugation.

Step-by-Step Protocol

1. Antibody Preparation a. Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). The recommended concentration is between 5-20 mg/mL. b. If necessary, perform a buffer exchange into the conjugation buffer using a desalting column or centrifugal filter.

2. Antibody Reduction a. Prepare a fresh stock solution of TCEP (e.g., 10 mM in water). b. Add TCEP to the antibody solution to a final molar excess of 2.5 to 4.0 equivalents per antibody. The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). c. Incubate the reaction at 37°C for 1-2 hours.[4]

3. Drug-Linker Conjugation a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). b. Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 1.5 to 2.0 equivalents per generated thiol group. c. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation. d. Incubate the reaction at room temperature for 1 hour, protected from light.[4]

4. Quenching a. Prepare a fresh stock solution of L-cysteine (e.g., 100 mM in water). b. Add L-cysteine to the conjugation reaction to a final concentration that is approximately 10-fold molar excess over the initial amount of the drug-linker to quench any unreacted maleimide groups. c. Incubate for 20 minutes at room temperature.

5. Purification a. Purify the ADC from unreacted drug-linker and other small molecules using a pre-packed desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[7] b. Alternatively, centrifugal filter units can be used for buffer exchange and purification.[4] c. For removal of aggregates and to isolate specific DAR species, more advanced chromatography techniques like Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) can be employed.[8][9][10]

Data Presentation: Expected Outcomes
ParameterTypical RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR)3.5 - 4.5HIC, Mass Spectrometry
Monomer Purity> 95%SEC
Free Drug Level< 1%Reversed-Phase HPLC
Endotoxin Level< 1 EU/mgLAL Assay

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.

Logical Relationship of Linker Components

Linker_Components cluster_linker Drug-Linker struct Antibody (Lysine) OSu-Glu VC PAB MMAD OSu_Glu OSu-Glu (Reactive Group & Hydrophilicity) VC Val-Cit (Cleavable Dipeptide) OSu_Glu->VC PAB PAB (Self-immolative Spacer) VC->PAB MMAD_payload MMAD (Cytotoxic Payload) PAB->MMAD_payload Antibody Antibody Antibody->OSu_Glu Conjugation Site

Caption: Components of the this compound ADC.

Key Characterization Techniques
  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining the DAR and the distribution of different drug-loaded species.[11][12] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for their separation.[11][13]

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the amount of aggregation in the ADC preparation.[8] It separates molecules based on their size, with larger aggregates eluting before the monomeric ADC.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can confirm the successful conjugation and provide information on the DAR distribution.[1][2][14][15] Peptide mapping after enzymatic digestion can be used to identify the specific conjugation sites.

  • UV-Vis Spectroscopy: The concentration of the antibody and the average DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug-linker.

Conclusion

The protocol described herein provides a robust starting point for the successful conjugation of this compound to a monoclonal antibody. Optimization of the reaction conditions, particularly the molar ratios of the reducing agent and the drug-linker, will be necessary to achieve the desired product with a specific Drug-to-Antibody Ratio. Comprehensive characterization of the final ADC product is essential to ensure its quality and suitability for further preclinical and clinical development.

References

Application Notes and Protocols for MMAD Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. Monomethyl auristatin D (MMAD) is a potent anti-mitotic agent that inhibits tubulin polymerization, making it an effective cytotoxic payload for ADCs.[1][2][3] This document provides a detailed, step-by-step guide for the conjugation of MMAD to antibodies, intended for researchers, scientists, and drug development professionals. The protocols outlined below cover the essential steps from antibody preparation to the purification and characterization of the final ADC.

The conjugation process typically involves a linker molecule that connects the antibody to the MMAD payload. A common strategy utilizes a maleimidocaproyl (mc) spacer and a protease-cleavable valine-citrulline (vc) dipeptide linker.[4] This linker system is designed to be stable in circulation and release the active MMAD payload upon internalization into target cancer cells where it can be cleaved by lysosomal proteases like Cathepsin B.[4]

Key Experimental Protocols

This section details the methodologies for the key experiments involved in the conjugation of MMAD to antibodies.

Antibody Preparation and Reduction

For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be partially or fully reduced to expose free thiol groups for reaction with the maleimide-activated drug-linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting columns

Protocol:

  • Prepare the antibody solution at a concentration of 1–2 mg/mL in PBS.[]

  • To initiate the reduction, add TCEP solution to the antibody solution at a specific molar ratio (e.g., a 10:1 molar ratio of TCEP to antibody).[] The exact ratio may need to be optimized depending on the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture at room temperature for 30 minutes with gentle mixing.[]

  • Immediately following incubation, remove excess TCEP using a desalting column to prevent interference with the subsequent conjugation step.[]

Conjugation of MMAD-Linker to the Antibody

This protocol describes the conjugation of a pre-prepared maleimide-activated MMAD-linker (e.g., mc-vc-PAB-MMAD) to the reduced antibody.

Materials:

  • Reduced monoclonal antibody (from Step 1)

  • Maleimide-activated MMAD-linker (e.g., mc-vc-PAB-MMAD) dissolved in an organic solvent like DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Immediately after desalting, add the maleimide-activated MMAD-linker solution to the reduced antibody solution. A typical starting molar ratio is 5:1 of the dye (drug-linker) to the antibody.[]

  • The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically <10%) to avoid antibody denaturation.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[]

  • To cap any unreacted thiol groups on the antibody, add an excess of a quenching agent like N-acetyl-cysteine or cysteine.

Purification of the Antibody-Drug Conjugate (ADC)

Purification is a critical step to remove unreacted drug-linker, aggregated protein, and other impurities.[6] Hydrophobic Interaction Chromatography (HIC) is a common method for purifying ADCs, as it can separate species based on the hydrophobicity conferred by the conjugated drug.[7]

Materials:

  • Crude ADC reaction mixture

  • HIC column and chromatography system

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[7]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[7]

Protocol:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 33.3% Mobile Phase B).[7]

  • Adjust the ammonium sulfate concentration of the crude ADC sample to match the equilibration buffer.[7]

  • Load the sample onto the column.

  • Wash the column with the equilibration buffer to remove unbound material.

  • Elute the ADC using a linear gradient of increasing Mobile Phase B (decreasing ammonium sulfate concentration).[7] Different DAR species will elute at different salt concentrations.

  • Collect fractions and pool those containing the desired ADC species.

  • Perform buffer exchange on the pooled fractions into a suitable formulation buffer.

Data Presentation

Quantitative data from the conjugation and purification process should be carefully monitored and recorded.

ParameterTypical Value/RangeMethod of Analysis
Antibody Concentration 1-10 mg/mLUV-Vis Spectroscopy (A280)
Drug-to-Antibody Ratio (DAR) 2-4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry
Purity >95%Size Exclusion Chromatography (SEC), SDS-PAGE
Monomer Content >98%Size Exclusion Chromatography (SEC)
Endotoxin Levels < 1 EU/mgLAL Assay

Visualizations

Experimental Workflow for MMAD-Antibody Conjugation

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody Reduction Reduction with TCEP mAb->Reduction Reduced_mAb Reduced Antibody Reduction->Reduced_mAb Conjugation_Reaction Conjugation Reaction Reduced_mAb->Conjugation_Reaction MMAD_Linker mc-vc-PAB-MMAD MMAD_Linker->Conjugation_Reaction Crude_ADC Crude ADC Conjugation_Reaction->Crude_ADC Purification HIC Purification Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (DAR, Purity) Pure_ADC->Characterization

Caption: Workflow for MMAD-Antibody Conjugation.

Signaling Pathway of a MMAD-ADC

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC MMAD-Antibody Conjugate Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage MMAD Released MMAD Cleavage->MMAD Tubulin Tubulin MMAD->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Mechanism of action for a MMAD-ADC.

Conclusion

The successful conjugation of MMAD to an antibody is a multi-step process that requires careful optimization and characterization. The protocols and information provided in this guide offer a solid foundation for developing robust and effective MMAD-based ADCs. Adherence to detailed experimental procedures and thorough analytical characterization are paramount to ensuring the quality, efficacy, and safety of the final therapeutic agent.

References

Characterization of OSu-Glu-VC-PAB-MMAD Antibody-Drug Conjugates Using Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The OSu-Glu-VC-PAB-MMAD ADC utilizes a cleavable linker system to deliver the potent antimitotic agent, monomethyl auristatin D (MMAD), to target cells. The linker consists of a glutamic acid-valine-citrulline (Glu-VC) peptide sequence that is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This is connected to a p-aminobenzylcarbamate (PAB) self-immolative spacer, which in turn is linked to the MMAD payload. The entire linker-payload construct is conjugated to the antibody via an N-hydroxysuccinimide (OSu) ester, which typically reacts with lysine residues on the antibody surface.

Comprehensive characterization of these complex biomolecules is critical for ensuring their safety, efficacy, and manufacturing consistency. Mass spectrometry (MS) has emerged as an indispensable analytical tool for the in-depth characterization of ADCs, providing information on the drug-to-antibody ratio (DAR), distribution of drug-loaded species, identification of conjugation sites, and assessment of structural integrity. This document provides detailed application notes and protocols for the characterization of this compound ADCs using various mass spectrometry techniques.

Key Quality Attributes and Analytical Strategies

The critical quality attributes (CQAs) for an this compound ADC that can be assessed by mass spectrometry include:

  • Average Drug-to-Antibody Ratio (DAR) and Drug Load Distribution: This is a crucial parameter that directly impacts the ADC's potency and therapeutic window.[1][2]

  • Identification of Conjugation Sites: Determining the specific lysine residues where the drug-linker is attached is important for understanding structure-activity relationships and ensuring product consistency.[3]

  • Intact Mass Analysis: Confirmation of the molecular weight of the intact ADC and its different drug-loaded forms.[4]

  • Subunit Analysis: Analysis of the light and heavy chains separately to determine the drug distribution on each chain.

  • Confirmation of Linker and Payload Identity: Verification of the correct mass of the conjugated linker and payload.

To address these CQAs, a multi-level mass spectrometric approach is typically employed, including intact mass analysis under native and denaturing conditions, subunit analysis, and peptide mapping.

Data Presentation

Table 1: Intact Mass Analysis of a Representative this compound ADC
SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Accuracy (ppm)Relative Abundance (%)
DAR0148,000.0148,000.53.45.2
DAR1149,345.7149,346.34.015.8
DAR2150,691.4150,692.25.325.1
DAR3152,037.1152,038.05.928.3
DAR4153,382.8153,383.86.518.5
DAR5154,728.5154,729.67.16.1
DAR6156,074.2156,075.58.31.0
Average DAR 3.0

Note: Theoretical masses are based on a hypothetical monoclonal antibody and the this compound linker-payload. Actual masses will vary depending on the specific antibody.

Table 2: Subunit Mass Analysis of a Representative this compound ADC
ChainDrug LoadTheoretical Mass (Da)Observed Mass (Da)Relative Abundance (%)
Light Chain023,500.023,500.245.3
124,845.724,846.054.7
Heavy Chain050,500.050,500.410.1
151,845.751,846.235.2
253,191.453,192.144.8
354,537.154,538.09.9

Experimental Protocols

Native Intact Mass Analysis for DAR Determination

Native size-exclusion chromatography-mass spectrometry (SEC-MS) is a powerful technique for determining the average DAR and drug load distribution of ADCs under non-denaturing conditions, which preserves the native structure of the antibody.[4]

Methodology:

  • Sample Preparation:

    • Prepare the ADC sample at a concentration of 1 mg/mL in a formulation buffer (e.g., 20 mM histidine, pH 6.0).

    • For native MS analysis, buffer exchange into a volatile ammonium acetate buffer (e.g., 150 mM ammonium acetate, pH 7.0) is required. This can be performed offline using a desalting column or online using an SEC column.

  • LC-MS System:

    • LC System: A biocompatible UPLC/HPLC system.

    • SEC Column: A suitable SEC column for monoclonal antibodies (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm, 2.1 x 150 mm).

    • Mobile Phase: 150 mM Ammonium Acetate, pH 7.0.

    • Flow Rate: 0.2 mL/min.

    • MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument capable of an extended mass range.

  • MS Parameters (Example for a Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Capillary Voltage: 3.0 kV.

    • Sampling Cone: 80 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 250 °C.

    • Mass Range: 1000 - 8000 m/z.

    • Acquisition Mode: TOF MS.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

    • Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR1, DAR2, etc.).

    • Calculate the relative abundance of each species from the peak intensities.

    • The average DAR is calculated using the following formula: Average DAR = Σ(DARi * %Abundancei) / Σ(%Abundancei)

Native_SEC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ADC_Sample ADC in Formulation Buffer Buffer_Exchange Buffer Exchange to Volatile Buffer ADC_Sample->Buffer_Exchange SEC Size-Exclusion Chromatography Buffer_Exchange->SEC ESI_MS Native ESI-MS SEC->ESI_MS Deconvolution Deconvolution ESI_MS->Deconvolution DAR_Calc DAR Calculation & Distribution Analysis Deconvolution->DAR_Calc Result Average DAR & Drug Load Distribution DAR_Calc->Result Output

Workflow for Native SEC-MS Analysis of ADCs.
Peptide Mapping for Conjugation Site Identification

Peptide mapping by LC-MS/MS is the gold standard for identifying the specific amino acid residues where the drug-linker is attached.[3][5] This "bottom-up" approach involves enzymatically digesting the ADC into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry.

Methodology:

  • Sample Preparation (Digestion):

    • Denaturation & Reduction: Denature the ADC (approx. 100 µg) in a solution containing a denaturant (e.g., 6 M Guanidine HCl) and a reducing agent (e.g., 10 mM DTT) at 37 °C for 1 hour.

    • Alkylation: Alkylate the reduced cysteine residues with an alkylating agent (e.g., 25 mM iodoacetamide) in the dark at room temperature for 30 minutes.

    • Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Digestion: Add a protease, such as trypsin (enzyme-to-protein ratio of 1:20 w/w), and incubate at 37 °C for 12-16 hours.

    • Quench: Stop the digestion by adding an acid (e.g., 1% formic acid).

  • LC-MS/MS System:

    • LC System: A nano or micro-flow UPLC/HPLC system.

    • Reversed-Phase Column: A C18 column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping, 2.1 x 150 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient from ~2% to 40% Mobile Phase B over 60-90 minutes.

    • MS System: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

  • MS/MS Parameters:

    • Ionization Mode: Positive ESI.

    • Data Acquisition: Data-Dependent Acquisition (DDA) mode, where the top 10-20 most intense precursor ions are selected for fragmentation.

    • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis:

    • Use a protein sequence database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

    • Search for the expected mass modification corresponding to the this compound linker-payload on lysine residues.

    • Manually validate the MS/MS spectra of the modified peptides to confirm the conjugation site.

Peptide_Mapping_Workflow ADC_Sample ADC Sample Denature_Reduce Denaturation & Reduction (DTT) ADC_Sample->Denature_Reduce Alkylate Alkylation (IAA) Denature_Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest LC_Separation Reversed-Phase LC (Peptide Separation) Digest->LC_Separation MS_Analysis Tandem MS (MS/MS) LC_Separation->MS_Analysis Data_Analysis Database Search & Spectral Interpretation MS_Analysis->Data_Analysis Result Identification of Conjugation Sites Data_Analysis->Result

Experimental Workflow for Peptide Mapping.

Mechanism of Action and Payload Release

The this compound ADC is designed for targeted delivery and intracellular release of the cytotoxic payload.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC Circulating in Bloodstream Receptor Target Antigen (Receptor) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Cathepsin B Cleavage of VC Linker Lysosome->Payload_Release MMAD_Action MMAD Binds to Tubulin Payload_Release->MMAD_Action Apoptosis Cell Cycle Arrest & Apoptosis MMAD_Action->Apoptosis

Mechanism of Action of this compound ADC.

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized through endocytosis. The endosome containing the ADC fuses with a lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the valine-citrulline linker. This cleavage initiates a self-immolation of the PAB spacer, which in turn releases the unmodified MMAD payload into the cytoplasm. The free MMAD can then bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Conclusion

Mass spectrometry is a versatile and powerful tool for the comprehensive characterization of this compound ADCs. The combination of native SEC-MS for DAR determination and peptide mapping for conjugation site identification provides a detailed understanding of the ADC's molecular attributes. These analytical strategies are essential for process development, product characterization, and quality control, ultimately ensuring the development of safe and effective ADC therapeutics. The protocols and data presented herein provide a framework for the successful implementation of these mass spectrometric methods in a research and drug development setting.

References

Application Note: A Comprehensive Framework for Assessing the In Vitro Stability of Antibody-Drug Conjugates in Serum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in the preclinical assessment of antibody-drug conjugates (ADCs).

Introduction

Antibody-drug conjugates (ADCs) are a promising class of therapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2] The stability of an ADC in systemic circulation is a critical quality attribute that directly influences its efficacy, safety, and pharmacokinetic profile.[1][3][4] Premature release of the cytotoxic payload can lead to off-target toxicity, while degradation of the antibody component can impair its targeting ability.[1][5] Therefore, a robust assessment of ADC stability in a physiologically relevant matrix like serum is an essential step in preclinical development.[6]

This application note provides a detailed framework of experimental protocols for evaluating the stability of ADCs in serum. It covers the essential methodologies for sample incubation, quantification of total antibody and conjugated ADC, and analysis of payload release. The protocols described herein utilize common analytical techniques such as enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS) to provide a comprehensive stability profile of an ADC candidate.[7][8]

Principle of the Assay

The in vitro serum stability assay involves incubating the ADC in serum (e.g., human, rat, mouse) at a physiological temperature (37°C) over a defined time course.[1][5] At specified time points, aliquots are collected and analyzed to determine several key parameters:

  • Total Antibody Concentration: Measures the amount of intact antibody, regardless of whether it is conjugated to the payload. This helps to assess the proteolytic stability of the antibody backbone.

  • Conjugated ADC Concentration: Quantifies the amount of antibody that is still conjugated to the payload. A decrease in this value over time indicates payload deconjugation.

  • Average Drug-to-Antibody Ratio (DAR): Represents the average number of drug molecules conjugated to each antibody. A change in DAR is a direct measure of payload loss.[3][9]

  • Free Payload Concentration: Measures the amount of cytotoxic drug that has been released from the ADC into the serum.

By monitoring these parameters over time, a comprehensive profile of the ADC's stability, including the rate of deconjugation and the primary mechanisms of instability, can be established.

Experimental Workflow and Methodologies

The overall workflow for assessing ADC stability in serum is a multi-step process that begins with incubation and is followed by various analytical techniques to quantify the different components of the ADC.

ADC_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analytical Methods cluster_data Data Analysis ADC_Sample ADC Stock Solution Incubate Incubate ADC in Serum (37°C) ADC_Sample->Incubate Serum Serum (Human, Rat, etc.) Serum->Incubate TimePoints Collect Aliquots (T=0, 1, 24, 72, 168h) Incubate->TimePoints Time Course ELISA_Total Total Antibody ELISA TimePoints->ELISA_Total ELISA_Conj Conjugated ADC ELISA TimePoints->ELISA_Conj LCMS_DAR LC-MS for DAR & Intact Mass TimePoints->LCMS_DAR LCMS_Free LC-MS for Free Payload TimePoints->LCMS_Free Data Calculate Stability Metrics: - % ADC Remaining - Average DAR - Payload Release Rate ELISA_Total->Data ELISA_Conj->Data LCMS_DAR->Data LCMS_Free->Data

Caption: Overall experimental workflow for ADC serum stability assessment.

Detailed Experimental Protocols

Protocol 1: In Vitro Incubation of ADC in Serum

This protocol describes the initial step of incubating the ADC with serum.

Materials:

  • ADC of interest

  • Human or other species-specific serum (e.g., Sprague Dawley rat serum)[9][10]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the serum at 37°C and centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.

  • Prepare a stock solution of the ADC in PBS at a known concentration.

  • Spike the ADC stock solution into the serum to achieve the desired final concentration (e.g., 100 µg/mL). Gently mix by inverting the tube.

  • Prepare a "Time 0" sample by immediately transferring an aliquot of the ADC-serum mixture into a clean tube and storing it at -80°C.

  • Incubate the remaining ADC-serum mixture in a sterile, sealed tube at 37°C.

  • At each scheduled time point (e.g., 1, 6, 24, 48, 96, and 168 hours), collect an aliquot of the mixture, snap-freeze it in liquid nitrogen, and store it at -80°C until analysis.

Protocol 2: Quantification of Total Antibody by Sandwich ELISA

This protocol is used to measure the concentration of the antibody component of the ADC, irrespective of its conjugation status.[11][12]

Materials:

  • 96-well ELISA plates

  • Capture antibody (e.g., anti-human IgG (Fc) antibody)

  • ADC standard and serum samples from Protocol 1

  • Detection antibody (e.g., HRP-conjugated anti-human IgG F(ab')2)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Prepare a standard curve of the ADC in the corresponding serum matrix.

  • Add standards and thawed serum samples (diluted appropriately in blocking buffer) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate thoroughly and add the TMB substrate. Incubate in the dark until sufficient color develops.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Calculate the concentration of total antibody in the samples by interpolating from the standard curve.

Protocol 3: Quantification of Conjugated ADC by ELISA

This protocol specifically measures the concentration of the ADC that still has the payload attached.

Materials:

  • Same as Protocol 2, with a payload-specific detection antibody.

  • Capture antibody (e.g., anti-human IgG (Fc) antibody)

  • Detection antibody (e.g., HRP-conjugated anti-payload monoclonal antibody)

Procedure:

  • The procedure is similar to the total antibody ELISA (Protocol 2).

  • The key difference is the use of a detection antibody that specifically recognizes the cytotoxic payload.

  • This ensures that only ADCs with the payload still attached are detected. The signal will decrease as the payload is cleaved from the antibody.

  • Calculate the concentration of conjugated ADC from a standard curve prepared with the intact ADC.

Protocol 4: Analysis of DAR and Free Payload by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for detailed characterization of ADC stability, including changes in DAR and quantification of released payload.[3][7][8]

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Appropriate chromatography column (e.g., reversed-phase for free payload, size-exclusion or hydrophobic interaction for intact ADC)

  • Protein A or other affinity capture beads/resins for ADC purification from serum[10]

  • Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

  • Reagents for sample preparation (e.g., reduction agents like DTT for subunit analysis, protein precipitation agents like acetonitrile for free payload extraction)[5]

Procedure for DAR Analysis:

  • Immunoaffinity Capture: Isolate the ADC from the serum samples using protein A magnetic beads to remove interfering serum proteins.[6][10]

  • Elution and Analysis: Elute the captured ADC and analyze it by LC-MS under denaturing conditions to determine the mass of the intact or reduced (light and heavy chain) ADC.

  • DAR Calculation: Deconvolute the mass spectra to identify peaks corresponding to different drug-loaded species. The average DAR can be calculated based on the relative abundance of these species. A decrease in the average DAR over time indicates deconjugation.[9]

Procedure for Free Payload Analysis:

  • Protein Precipitation: To the serum samples, add a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[5]

  • Extraction: Centrifuge the samples and collect the supernatant containing the free payload.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS using a method optimized for the specific payload.

  • Quantification: Use a standard curve of the pure payload to quantify its concentration in the serum samples.

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate comparison across different time points and conditions.

Table 1: ADC Stability Profile in Human Serum at 37°C

Time (hours)Total Antibody (µg/mL)Conjugated ADC (µg/mL)% ADC RemainingAverage DARFree Payload (ng/mL)
0100.0 ± 4.599.8 ± 5.1100%3.95< LOQ
1101.2 ± 3.898.5 ± 4.298.7%3.925.2 ± 0.8
2498.5 ± 4.185.3 ± 3.985.5%3.4145.8 ± 3.1
7297.1 ± 5.065.1 ± 4.865.2%2.6598.2 ± 7.5
16895.3 ± 4.742.7 ± 3.542.8%1.81155.6 ± 11.2
Data are presented as mean ± SD (n=3). LOQ = Limit of Quantification.

Table 2: Summary of Stability Parameters

ParameterValue
ADC Half-life (t½) in serum~125 hours
Initial Deconjugation Rate~0.6% per hour
% Payload Loss at 168h57.2%

Mechanisms of ADC Instability

Understanding the potential pathways of ADC degradation is crucial for interpreting stability data and engineering more robust conjugates. The primary mechanisms of instability in serum include enzymatic cleavage of the linker and chemical degradation.

ADC_Instability cluster_pathways Instability Pathways cluster_products Degradation Products ADC Intact ADC (in Serum) Enzymatic Enzymatic Cleavage (e.g., by proteases, esterases) ADC->Enzymatic Chemical Chemical Instability ADC->Chemical CleavedLinker Free Payload-Linker Enzymatic->CleavedLinker Linker-specific DeconjugatedPayload Free Payload Chemical->DeconjugatedPayload e.g., Maleimide exchange with albumin DegradedAb Degraded Antibody Chemical->DegradedAb e.g., Deamidation, Oxidation UnconjugatedAb Unconjugated Antibody CleavedLinker->UnconjugatedAb DeconjugatedPayload->UnconjugatedAb

Caption: Key pathways of ADC instability in serum.

The protocols and analytical methods outlined in this application note provide a robust and comprehensive approach for assessing the in vitro stability of ADCs in serum. By systematically quantifying total antibody, conjugated ADC, average DAR, and free payload, researchers can gain critical insights into the stability profile of ADC candidates. This information is vital for selecting lead candidates with optimal properties for further development, ultimately contributing to the design of safer and more effective ADC therapeutics.

References

Application Notes and Protocols for Cell-Based Assays Evaluating OSu-Glu-VC-PAB-MMAD Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics. An ADC consists of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker connecting them. The efficacy of an ADC is highly dependent on its successful internalization into target cells and the subsequent release of the cytotoxic payload. This document provides detailed protocols for a suite of cell-based assays to evaluate the uptake and cytotoxic activity of ADCs constructed with the OSu-Glu-VC-PAB-MMAD drug-linker.

This compound is a drug-linker conjugate where MMAD (Monomethylauristatin D), a potent anti-tubulin agent, is connected to a linker system.[1][2] This linker is composed of a self-immolative p-aminobenzyl alcohol (PAB) spacer, a cathepsin-cleavable valine-citrulline (VC) dipeptide, and a glutaric acid (Glu) element with an N-hydroxysuccinimide (OSu) ester for conjugation to an antibody.[1][2][3] The mechanism of action relies on the ADC binding to a target antigen on the cell surface, followed by receptor-mediated endocytosis.[4][5] Inside the cell, the ADC is trafficked to the lysosome, where acidic proteases, such as cathepsin B, cleave the VC linker, releasing the MMAD payload to induce cell cycle arrest and apoptosis.[6][7]

These application notes describe three key assays to characterize the performance of an this compound based ADC:

  • Direct Internalization Assay using a pH-insensitive fluorescent dye to quantify ADC uptake.

  • Lysosomal Trafficking Assay using a pH-sensitive fluorescent dye to confirm localization to acidic organelles.

  • In Vitro Cytotoxicity Assay to measure the potency of the ADC in killing target cells.

Signaling Pathway and Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular Space cluster_endosome Early Endosome (pH 6.0-6.5) cluster_lysosome Lysosome (pH 4.5-5.0) ADC ADC (Antibody-OSu-Glu-VC-PAB-MMAD) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome_ADC Internalized ADC-Antigen Complex Receptor->Endosome_ADC 2. Internalization (Endocytosis) Lysosome_ADC ADC in Lysosome Endosome_ADC->Lysosome_ADC 3. Trafficking Cathepsin Cathepsin B Lysosome_ADC->Cathepsin MMAD Released MMAD Cathepsin->MMAD 4. Linker Cleavage Microtubules Microtubule Disruption MMAD->Microtubules 5. Payload Action Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action for an this compound based ADC.

Experimental Protocols

Direct Internalization Assay (Flow Cytometry & Microscopy)

This assay directly measures the amount of ADC internalized by target cells using a fluorescently labeled ADC. A pH-insensitive dye like Alexa Fluor™ 488 is used to ensure the signal is stable across different cellular compartments.

Experimental Workflow:

internalization_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis label_adc Label ADC with Alexa Fluor 488 incubate_adc Incubate Cells with Labeled ADC at 37°C label_adc->incubate_adc seed_cells Seed Antigen-Positive and Antigen-Negative Cells seed_cells->incubate_adc wash Wash to Remove Unbound ADC incubate_adc->wash quench Quench Surface Fluorescence (e.g., Trypan Blue) wash->quench flow Flow Cytometry: Quantify Mean Fluorescence Intensity quench->flow microscopy Fluorescence Microscopy: Visualize Internalization quench->microscopy

Caption: Workflow for the direct ADC internalization assay.

Protocol:

  • ADC Labeling: Conjugate the ADC with an amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester) according to the manufacturer's instructions. Purify the labeled ADC to remove free dye.

  • Cell Culture: Culture antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-231) cells in appropriate media.[8] Seed cells in 24-well plates for flow cytometry or on glass-bottom dishes for microscopy and allow them to adhere overnight.

  • Incubation: Treat the cells with the fluorescently labeled ADC (e.g., 10 µg/mL) in complete media. Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C. Include an unconjugated, labeled antibody as a control.

  • Washing and Quenching:

    • Wash the cells twice with cold PBS to remove unbound ADC.

    • For quantifying only internalized ADC, add a quenching agent like Trypan Blue (0.2%) for 1-2 minutes to extinguish the fluorescence of membrane-bound ADC.

    • Wash again with cold PBS.

  • Analysis:

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Resuspend in FACS buffer and analyze on a flow cytometer. Record the mean fluorescence intensity (MFI).

    • Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde, stain nuclei with DAPI, and image using a fluorescence or confocal microscope.

Data Presentation:

Cell LineTreatmentTime (hours)Mean Fluorescence Intensity (MFI)
Antigen-PositiveLabeled ADC11500
Antigen-PositiveLabeled ADC45500
Antigen-PositiveLabeled ADC2412000
Antigen-NegativeLabeled ADC24250
Antigen-PositiveLabeled mAb2411500
Lysosomal Trafficking Assay

This assay confirms that the ADC is trafficked to acidic compartments (lysosomes) where the linker can be cleaved. It utilizes a pH-sensitive dye (e.g., pHrodo™ Red) that fluoresces brightly in acidic environments but is non-fluorescent at neutral pH.[4][6]

Protocol:

  • ADC Labeling: Label the ADC with a pH-sensitive, amine-reactive dye (e.g., pHrodo™ Red, SE) following the manufacturer's protocol.

  • Cell Culture: Seed antigen-positive and antigen-negative cells on glass-bottom dishes suitable for live-cell imaging.

  • Incubation: Treat the cells with the pHrodo-labeled ADC (e.g., 10 µg/mL).

  • Live-Cell Imaging: Place the dish on a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2). Acquire images at various time points (e.g., 0, 2, 6, 12 hours). The appearance of red fluorescent puncta inside the cells indicates the arrival of the ADC in acidic organelles.

  • (Optional) Co-staining: To confirm lysosomal localization, cells can be co-stained with a lysosomal marker like LysoTracker™ Green after the ADC incubation period.

Data Presentation:

Cell LineTreatmentTime (hours)Observation
Antigen-PositivepHrodo-ADC0No significant fluorescence
Antigen-PositivepHrodo-ADC2Faint intracellular puncta appear
Antigen-PositivepHrodo-ADC6Bright, distinct fluorescent puncta
Antigen-PositivepHrodo-ADC12Intense punctate fluorescence
Antigen-NegativepHrodo-ADC12Minimal to no fluorescence
In Vitro Cytotoxicity Assay

This assay measures the dose-dependent cell-killing ability of the ADC, which is the ultimate functional outcome of its uptake and payload release. The MTT or CCK8 assays are commonly used for this purpose.[9][10][11]

Experimental Workflow:

cytotoxicity_workflow seed_cells Seed Antigen-Positive and Antigen-Negative Cells in 96-well plates treat_cells Treat with Serial Dilutions of: 1. ADC 2. Unconjugated mAb 3. Free MMAD seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_reagent Add MTT or CCK8 Reagent incubate->add_reagent read_plate Measure Absorbance on a Plate Reader add_reagent->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for the in vitro cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, unconjugated mAb, and free MMAD payload. Remove the culture medium from the cells and add the diluted compounds. Include untreated cells as a control for 100% viability.

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C.

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

CompoundTarget Cell LineIC50 (nM)
This compound ADCAntigen-Positive1.5
This compound ADCAntigen-Negative> 1000
Unconjugated mAbAntigen-PositiveNo effect
Free MMADAntigen-Positive0.8
Free MMADAntigen-Negative0.9

These protocols provide a robust framework for evaluating the cellular uptake and efficacy of ADCs based on the this compound platform. The combination of direct binding and internalization studies with functional cytotoxicity assays is crucial for the selection and characterization of lead ADC candidates in drug development.

References

Application Notes and Protocols for In Vivo Testing of OSu-Glu-VC-PAB-MMAE ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics. This document provides detailed application notes and protocols for the in vivo evaluation of ADCs utilizing the OSu-Glu-VC-PAB-MMAE linker-payload system. Monomethyl auristatin E (MMAE) is a potent antimitotic agent that, when conjugated to a monoclonal antibody (mAb) via a cleavable linker, can be selectively delivered to tumor cells.[1][2][3] The valine-citrulline (VC) linker is designed to be stable in circulation and cleaved by intracellular proteases like cathepsin B, which are often upregulated in the tumor microenvironment, leading to the release of the cytotoxic payload.[4][5][6] The p-aminobenzyl alcohol (PAB) group acts as a self-immolative spacer, and the OSu-Glu moiety provides a handle for conjugation to the antibody. These protocols are intended to guide researchers in designing and executing preclinical studies to assess the efficacy, pharmacokinetics, and safety of these ADCs in relevant animal models.

I. Recommended Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of ADCs. The most commonly used models are xenografts in immunocompromised mice, which allow for the growth of human tumor cell lines or patient-derived tumors.[7][8]

1. Xenograft Models:

  • Cell Line-Derived Xenografts (CDX): Established by subcutaneously, intravenously, or orthotopically implanting human cancer cell lines into immunodeficient mice (e.g., NOD-SCID, NSG).[8] These models are relatively easy to establish and are useful for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): Developed by implanting tumor fragments from a patient directly into immunodeficient mice. PDX models are considered more representative of the heterogeneity and microenvironment of human tumors.

2. Genetically Engineered Mouse Models (GEMMs): These models have a genetic alteration that predisposes them to developing spontaneous tumors in their natural microenvironment, which can be valuable for studying the interaction of the ADC with the immune system.[8]

3. Humanized Mouse Models: These are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development of a human immune system.[9][10] They are particularly useful for evaluating potential immunogenicity and the interplay between the ADC and human immune cells.

4. Non-Human Primates (NHPs): Cynomolgus monkeys are often used for toxicology and pharmacokinetic studies due to their physiological similarity to humans.[11][12]

II. Quantitative Data Summary

The following tables summarize key pharmacokinetic and efficacy data for MMAE-containing ADCs from preclinical studies. This data can serve as a reference for expected outcomes.

Table 1: Pharmacokinetic Parameters of Unconjugated MMAE in Different Species

SpeciesBlood-to-Plasma Ratio (in vitro, 2 nM MMAE)In Vivo Blood-to-Plasma Ratio (post-ADC administration)Key Findings
Mouse 11.8 ± 0.291[12][13]~5-fold higher in blood[12][13]Strong partitioning of MMAE into red blood cells.[12][13]
Rat 2.36 ± 0.0825[12][13]~1.65-fold higher in blood[12][13]Moderate partitioning into red blood cells.[12][13]
Monkey 1.57 ± 0.0250[12][13]Not available (levels below quantification limit)[13]Lower partitioning compared to rodents.[12][13]
Human 0.976 ± 0.0620[12][13]N/AMinimal partitioning into red blood cells.[12][13]

Table 2: Efficacy of a vc-MMAE ADC in a Mouse Xenograft Model (Ovarian Cancer)

Treatment GroupDose (mg/kg)Dosing ScheduleOutcome
Vehicle Control (PBS) -Weekly for 5 weeksProgressive tumor growth
MMAE alone -Weekly for 5 weeksNo significant tumor inhibition
PB-vcMMAE-5 ADC 1Weekly for 5 weeksMinimal tumor growth inhibition
PB-vcMMAE-5 ADC 3Weekly for 5 weeksModerate tumor growth inhibition
PB-vcMMAE-5 ADC 6Weekly for 5 weeksSignificant tumor growth inhibition
PB-vcMMAE-5 ADC 9Weekly for 5 weeksHigh efficacy, tumor regression[14][15]

III. Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line (e.g., OV-90 for ovarian cancer) under standard conditions.[14][15]

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-10 x 10^6 cells into the flank of 6-8 week old female immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 mice per group).

  • ADC Administration:

    • Prepare the OSu-Glu-VC-PAB-MMAE ADC in a sterile vehicle (e.g., PBS).

    • Administer the ADC intravenously (IV) via the tail vein at the desired doses (e.g., 1, 3, 6, 9 mg/kg).[14][15]

    • Administer a vehicle control to the control group.

    • Follow the predetermined dosing schedule (e.g., once weekly for 3-5 weeks).[14][15]

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight twice weekly.[14][15]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67).[14][15]

Protocol 2: Pharmacokinetic Study in Mice

  • Animal Dosing:

    • Administer a single intravenous dose of the OSu-Glu-VC-PAB-MMAE ADC to a cohort of mice (n=3-5 per time point).

  • Sample Collection:

    • At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) post-dose, collect blood samples via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).

    • Process a portion of the blood to separate plasma by centrifugation.

  • Analyte Quantification:

    • Quantify the concentrations of total antibody, conjugated ADC (antibody-conjugated MMAE), and unconjugated MMAE in plasma and whole blood using validated analytical methods such as ligand-binding assays (LBA) or liquid chromatography-mass spectrometry (LC-MS).[16][17]

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), clearance, and half-life using non-compartmental analysis.[11][13]

Protocol 3: Toxicology Assessment in Rodents

  • Dose Range Finding Study:

    • Administer single or multiple doses of the ADC to small groups of animals to determine the maximum tolerated dose (MTD).

  • GLP Toxicology Study:

    • Administer the ADC to larger groups of animals (e.g., rats or mice) at doses up to the MTD for a specified duration (e.g., 4 weeks).

    • Include a vehicle control group and a recovery group.

  • Monitoring and Assessment:

    • Perform daily clinical observations and weekly body weight measurements.[14][15]

    • Collect blood samples for hematology and clinical chemistry analysis at baseline and at the end of the study.

    • At necropsy, perform a full macroscopic examination of all organs.

    • Collect a comprehensive set of tissues for histopathological evaluation.

    • Pay close attention to tissues known to be sensitive to MMAE toxicity, such as bone marrow (for neutropenia and thrombocytopenia) and peripheral nerves.[18][19]

IV. Visualizations

Experimental_Workflow_for_ADC_In_Vivo_Efficacy_Study cluster_Preparation Preparation cluster_Xenograft_Establishment Xenograft Establishment cluster_Treatment_Phase Treatment Phase cluster_Endpoint_Analysis Endpoint Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization ADC_Administration ADC Administration (IV) Randomization->ADC_Administration Monitoring Monitor Tumor Volume & Body Weight ADC_Administration->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision & Measurement Euthanasia->Tumor_Excision Further_Analysis Histology & IHC Tumor_Excision->Further_Analysis

Caption: Workflow for an in vivo efficacy study of an ADC in a xenograft mouse model.

MMAE_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular ADC OSU-Glu-VC-PAB-MMAE ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of MMAE-based ADCs leading to tumor cell apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic MMAD Payloads

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) featuring hydrophobic Monomethyl Auristatin D (MMAD) payloads.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs with hydrophobic MMAD payloads?

A1: Aggregation of ADCs with hydrophobic payloads like MMAD is a multifaceted issue primarily driven by the increased surface hydrophobicity of the conjugate.[][2] Key contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic MMAD molecules on the antibody surface, promoting intermolecular hydrophobic interactions that lead to aggregation.[3][4]

  • Hydrophobic Payloads and Linkers: The inherent hydrophobicity of the MMAD payload and certain linkers can create hydrophobic patches on the antibody, driving self-association to minimize exposure to the aqueous environment.[2][3][5]

  • Manufacturing and Conjugation Conditions: Suboptimal conditions during the manufacturing process, such as high protein concentrations, the use of organic co-solvents for payload dissolution, unfavorable buffer pH, and ionic strength, can induce aggregation.[2][3]

  • Storage and Handling: Improper storage temperatures, freeze-thaw cycles, mechanical stress from shaking, and exposure to light can destabilize the ADC and promote the formation of aggregates.[3]

  • Antibody-Specific Properties: The intrinsic properties of the monoclonal antibody (mAb) itself, such as its isoelectric point and surface charge distribution, can influence its propensity to aggregate upon conjugation.[2][5]

Q2: My ADC with a high DAR is showing significant aggregation. What is the acceptable DAR range to minimize this?

A2: While a higher DAR can enhance potency, it often correlates with increased aggregation and faster clearance in vivo.[4][6] Historically, ADCs with an average DAR of 2 to 4 were favored to mitigate these issues.[4] However, recent advancements in linker and payload technology are enabling the development of stable ADCs with higher DARs.[7] The optimal DAR is a balance between efficacy and developability. It is recommended to characterize ADCs with varying DARs to identify the therapeutic window for your specific construct.

Q3: How can I modify my experimental protocol to reduce ADC aggregation during conjugation?

A3: To minimize aggregation during the conjugation process, consider the following strategies:

  • Immobilization: Performing the conjugation while the antibody is immobilized on a solid support, such as a resin, can physically separate the antibodies and prevent aggregation.[2][8][9]

  • Formulation Optimization: Adjusting the pH of the conjugation buffer to be away from the antibody's isoelectric point can increase colloidal stability.[2] The addition of stabilizers and excipients can also help prevent aggregation.[]

  • Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) or charged groups, can help to offset the hydrophobicity of the MMAD payload.[][3][10]

Q4: What analytical techniques are best suited for detecting and quantifying ADC aggregates?

A4: A multi-pronged approach using orthogonal techniques is recommended for the comprehensive characterization of ADC aggregates.[11] Commonly used methods include:

  • Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on size.[3][12]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides information on the absolute molar mass of the eluting species, allowing for accurate characterization of aggregates.[3][11]

  • Dynamic Light Scattering (DLS): DLS is a rapid method to assess the size distribution and presence of aggregates in a sample.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to monitor changes in the ADC's surface hydrophobicity that may lead to aggregation.[12]

  • Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): SV-AUC is a powerful technique for characterizing the size, shape, and distribution of soluble aggregates.[11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of soluble aggregates detected by SEC immediately after conjugation. High DAR, leading to increased surface hydrophobicity.- Reduce the molar excess of the payload-linker during conjugation to target a lower average DAR.- Characterize ADCs with different DARs to find an optimal balance between potency and aggregation.[4][6]
Unfavorable conjugation buffer conditions (pH, ionic strength).- Optimize the pH of the conjugation buffer to be at least 1 unit away from the antibody's isoelectric point.[2]- Screen different buffer systems and ionic strengths to improve colloidal stability.
Use of organic co-solvents to dissolve the hydrophobic payload.- Minimize the percentage of organic co-solvent in the final reaction mixture.- Explore the use of more hydrophilic payload derivatives or linker technologies.[7]
Increase in aggregation observed during storage or after freeze-thaw cycles. Formulation instability.- Screen different formulation buffers containing stabilizers such as polysorbates, sugars (sucrose, trehalose), and amino acids (glycine, arginine) to identify conditions that minimize aggregation.[]- Perform forced degradation studies (thermal and mechanical stress) to select the most stable formulation.
Inappropriate storage temperature.- Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations) and avoid repeated freeze-thaw cycles.[3]
Precipitation or visible particulates in the ADC solution. Formation of large, insoluble aggregates.- Centrifuge the sample to remove precipitates before further analysis.- Re-evaluate the entire process, from conjugation to formulation, to identify the root cause of instability. This may involve using more advanced analytical techniques like DLS or micro-flow imaging to detect sub-visible particles.
Inconsistent batch-to-batch aggregation profiles. Variability in the conjugation process or starting materials.- Ensure consistent quality of the monoclonal antibody and payload-linker.- Tightly control conjugation reaction parameters such as temperature, reaction time, and reagent concentrations.- Consider implementing process analytical technology (PAT) to monitor the reaction in real-time.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol outlines a general method for quantifying ADC aggregates. Specific parameters may need to be optimized for your particular ADC.

  • System: HPLC or UHPLC system with a UV detector.

  • Column: A silica-based SEC column suitable for protein separations (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection Volume: 10 - 20 µL.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of aggregate as: % Aggregate = (Area_Aggregates / (Area_Aggregates + Area_Monomer)) * 100

Protocol 2: Formulation Screening by Thermal Stress Study

This protocol describes a method to assess the stability of different ADC formulations.

  • Prepare Formulations: Prepare small-scale batches of your ADC in various formulation buffers containing different excipients (e.g., polysorbate 20, sucrose, arginine).

  • Initial Analysis: Analyze each formulation at time zero using SEC to determine the initial percentage of aggregates.

  • Thermal Stress: Incubate aliquots of each formulation at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks).

  • Post-Stress Analysis: After the incubation period, re-analyze the samples by SEC to quantify the increase in aggregation.

  • Evaluation: Compare the change in the percentage of aggregates across the different formulations. The formulation with the smallest increase in aggregation is considered the most stable under thermal stress.

Visualizations

ADC_Aggregation_Pathway cluster_factors Contributing Factors cluster_process Aggregation Process DAR High DAR Monomer ADC Monomer DAR->Monomer Increases Surface Hydrophobicity Hydrophobicity Hydrophobic Payload/Linker (MMAD) Hydrophobicity->Monomer Creates Hydrophobic Patches Conditions Suboptimal Process Conditions Conditions->Monomer Stress Storage Improper Storage Storage->Monomer Stress Unfolded Partially Unfolded Intermediate Monomer->Unfolded Conformational Instability SolubleAgg Soluble Aggregates (Dimers, Oligomers) Monomer->SolubleAgg Self-Association Unfolded->SolubleAgg Self-Association InsolubleAgg Insoluble Aggregates (Precipitates) SolubleAgg->InsolubleAgg Further Growth

Caption: Factors leading to ADC aggregation with hydrophobic payloads.

Caption: A logical workflow for troubleshooting ADC aggregation.

References

Technical Support Center: OSu-Glu-VC-PAB-MMAD ADC Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scalable production of OSu-Glu-VC-PAB-MMAD Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the conjugation, purification, and formulation of this specific ADC.

Troubleshooting Guide

This guide provides solutions to potential issues that may arise during the scale-up of your this compound ADC production.

Problem / Observation Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Incomplete reaction of the this compound linker-payload with the antibody.Optimize Reaction Conditions: Increase the molar excess of the linker-payload, extend the reaction time, or adjust the pH of the conjugation buffer to the optimal range for the reaction between the OSu-ester and lysine residues on the antibody. • Antibody Quality: Ensure the antibody is pure (>95%) and free from interfering substances like primary amine-containing buffers (e.g., Tris). Perform buffer exchange to a suitable conjugation buffer (e.g., PBS). • Linker-Payload Integrity: Verify the quality and reactivity of the this compound. Improper storage can lead to hydrolysis of the OSu-ester, reducing its reactivity.
High Aggregation Levels Post-Conjugation The MMAD payload is hydrophobic, and conjugation can increase the overall hydrophobicity of the antibody, leading to aggregation.[1][2][3][4][5]Control DAR: Higher DAR values can increase hydrophobicity and aggregation.[2] Aim for a lower, more controlled DAR if aggregation is a persistent issue. • Formulation: Include excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in the formulation to improve solubility and reduce aggregation.[6] • Process Parameters: Minimize stress during processing. Avoid vigorous agitation and exposure to high temperatures.[2]
Inconsistent Batch-to-Batch DAR Variability in reaction conditions or raw material quality.Standardize Protocols: Ensure consistent reaction times, temperatures, pH, and reagent concentrations for each batch.[7] • Raw Material QC: Implement rigorous quality control checks for both the antibody and the this compound linker-payload.
Presence of Free Linker-Payload Post-Purification Inefficient removal of unreacted linker-payload during the purification process.Optimize Purification: Tangential Flow Filtration (TFF) is often used for purification at larger scales.[8] Optimize the diafiltration/ultrafiltration steps by increasing the number of diavolumes or selecting a membrane with an appropriate molecular weight cut-off. • Chromatography: Consider using chromatography methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) for more efficient removal of small molecule impurities.
Product Instability During Storage The linker may be unstable, leading to premature release of the MMAD payload.[9]Formulation Optimization: Lyophilization can significantly improve the long-term stability of the ADC.[8] Develop a stable liquid formulation by screening different buffers, pH levels, and stabilizers. • Storage Conditions: Store the ADC at the recommended temperature (typically 2-8°C for liquid and -20°C or below for lyophilized product) and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to antibody for the conjugation reaction?

A1: A common starting point is a 5 to 10-fold molar excess of the linker-payload to the antibody. However, the optimal ratio will depend on the desired DAR and the specific reactivity of your antibody. It is crucial to perform small-scale optimization experiments to determine the ideal ratio for your process.

Q2: How can I accurately determine the Drug-to-Antibody Ratio (DAR) of my this compound ADC?

A2: Several analytical techniques can be used to determine the DAR:

  • UV-Vis Spectroscopy: This is a relatively simple method that can be used if the antibody and the MMAD payload have distinct absorbance maxima. By measuring the absorbance at two different wavelengths, you can calculate the concentrations of the protein and the drug, and subsequently the DAR.[10]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR species.

  • Mass Spectrometry (MS): Techniques like native MS or LC-MS can provide a precise measurement of the mass of the intact ADC, allowing for the determination of the average DAR and the distribution of different DAR species.

Q3: What are the critical process parameters to monitor during the scale-up of the conjugation reaction?

A3: Key parameters to monitor and control during scale-up include:

  • Temperature: Ensure consistent temperature control as it affects reaction kinetics.

  • pH: The pH of the reaction buffer is critical for the stability of both the antibody and the reactivity of the OSu-ester.

  • Mixing/Agitation: Gentle and controlled mixing is necessary to ensure a homogenous reaction without causing shear-induced damage to the antibody.

  • Reaction Time: The duration of the reaction directly impacts the final DAR.

Q4: What are the main challenges in purifying this compound ADC at a larger scale?

A4: The primary challenges in large-scale purification are the efficient removal of unreacted linker-payload and process-related impurities, as well as minimizing aggregation.[1] Laboratory-scale methods like dialysis may not be practical for large volumes. Tangential Flow Filtration (TFF) is a scalable method for buffer exchange and removal of small molecules.[8]

Q5: How does the hydrophobicity of the MMAD payload impact the formulation development of the ADC?

A5: The hydrophobic nature of MMAD can lead to poor solubility and a higher propensity for aggregation, especially at higher DARs.[2][5] This necessitates careful formulation development. Strategies to counteract this include the use of solubilizing agents, surfactants (e.g., polysorbate 80), and optimizing the buffer composition and pH to maintain the colloidal stability of the ADC.[6]

Experimental Protocols

Protocol 1: Lab-Scale Conjugation of this compound to an Antibody

Objective: To perform a covalent conjugation of the this compound linker-payload to lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker-payload

  • Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette with appropriate MWCO)

Methodology:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 5-10 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.

  • Linker-Payload Preparation:

    • Dissolve the this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the calculated volume of the linker-payload stock solution to the antibody solution to achieve the desired molar excess (e.g., 8-fold molar excess).

    • Gently mix the reaction mixture and incubate at room temperature for 1-2 hours.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted OSu-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography or dialysis against the final formulation buffer.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

Objective: To determine the average number of MMAD molecules conjugated per antibody using UV-Vis spectroscopy.

Materials:

  • Purified this compound ADC

  • Unconjugated Antibody (for reference)

  • Formulation Buffer

  • UV-Vis Spectrophotometer

Methodology:

  • Measure Absorbance:

    • Measure the absorbance of the purified ADC solution at 280 nm and the absorbance maximum of MMAD (if known and distinct from 280 nm).

  • Calculations:

    • Use the following equations to calculate the concentrations of the antibody and the conjugated drug:

      • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • A_max_Drug = (ε_Ab,max_Drug * C_Ab) + (ε_Drug,max_Drug * C_Drug)

    • Where A is the absorbance, ε is the molar extinction coefficient, and C is the molar concentration.

    • Solve the simultaneous equations for C_Ab and C_Drug.

    • Calculate the DAR = C_Drug / C_Ab.

Visualizations

Below are diagrams illustrating key processes and concepts in the production of this compound ADC.

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_process Process cluster_output Output Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload This compound Linker_Payload->Conjugation Purification Purification Conjugation->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: High-level workflow for this compound ADC production.

Troubleshooting_Logic Start Low DAR Observed Check_Reagents Check Antibody & Linker-Payload Quality Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Optimize_Ratio Optimize Molar Ratio Check_Reagents->Optimize_Ratio Reagents OK Optimize_Time_pH Optimize Time & pH Check_Conditions->Optimize_Time_pH Conditions OK Solution DAR Improved Optimize_Ratio->Solution Optimize_Time_pH->Solution

Caption: Troubleshooting decision tree for low Drug-to-Antibody Ratio (DAR).

References

Technical Support Center: Overcoming Premature Linker Cleavage In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address premature linker cleavage of antibody-drug conjugates (ADCs) and other targeted therapies in vivo.

Troubleshooting Guides

This section provides in-depth answers to common issues encountered during preclinical and clinical development of ADCs related to linker stability.

Q1: My ADC is showing high systemic toxicity and a narrow therapeutic window. Could premature linker cleavage be the cause?

A: Yes, premature cleavage of the linker in systemic circulation is a primary cause of high off-target toxicity and a reduced therapeutic window for ADCs.[1][2] When the cytotoxic payload is released before the ADC reaches the target tumor cells, it can damage healthy tissues, leading to adverse effects.[2][3]

Key Indicators of Premature Linker Cleavage:

  • High levels of free payload in plasma: This is a direct indication of linker instability.

  • Observed toxicities inconsistent with the antibody's target: For example, myelosuppression (neutropenia, thrombocytopenia) is a known side effect of some payloads when released systemically.[2][3]

  • Reduced ADC efficacy at a given dose: If the payload is released prematurely, less of it reaches the tumor, diminishing the therapeutic effect.

To investigate this, it is crucial to perform pharmacokinetic (PK) analysis to measure the levels of total antibody, conjugated ADC, and free payload in plasma over time.[4] A rapid decrease in the concentration of conjugated ADC relative to the total antibody concentration is indicative of linker instability.

Q2: I am observing significant payload release from my Val-Cit linker-based ADC in mouse models, but it's reported to be stable in human plasma. Why is there a species-specific difference?

A: This is a well-documented phenomenon. Valine-citrulline (Val-Cit) linkers are susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, leading to significant premature payload release.[2][3][5] This enzyme is not present at the same activity level in human plasma, which is why Val-Cit linkers generally exhibit greater stability in humans.[2][3] Similarly, rat plasma can also contain carboxylesterases that cleave Val-Cit linkers, though often to a lesser extent than in mice.[6]

This species-specific instability can complicate the preclinical evaluation of ADCs. It is essential to be aware of these differences when interpreting preclinical toxicity and efficacy data and when selecting animal models for your studies. For ADCs with Val-Cit linkers, efficacy studies in mouse models might underestimate their potential therapeutic window in humans.

Q3: My disulfide linker-based ADC is showing instability in circulation. What are the potential causes and how can I improve its stability?

A: Disulfide linkers are designed to be cleaved in the reducing environment of the cell. However, they can also be prematurely cleaved in the plasma due to the presence of reducing agents like glutathione (GSH).[7]

Strategies to Enhance Disulfide Linker Stability:

  • Introduce Steric Hindrance: Adding bulky groups, such as methyl or cycloalkyl groups, near the disulfide bond can protect it from reduction in the plasma.[7]

  • Optimize Conjugation Site: The stability of a linker can be influenced by its location on the antibody.[8] Conjugating the linker to a less solvent-exposed cysteine residue can improve its stability.

  • Modify the Linker Chemistry: Exploring different disulfide-containing linker chemistries can lead to improved stability profiles.

Q4: How do I choose the most appropriate analytical method to assess the in vivo stability of my ADC linker?

A: The choice of analytical method depends on the specific information you need. A combination of methods is often used to get a complete picture of ADC stability.

  • Ligand-Binding Assays (e.g., ELISA): These assays can be used to quantify the total antibody and the conjugated ADC in plasma samples.[4] By comparing the concentrations of these two species over time, you can infer the rate of payload deconjugation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS methods are powerful for directly measuring the free payload and its metabolites in plasma.[9] They can also be used to characterize the drug-to-antibody ratio (DAR) of the ADC population over time.[10][11]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs, providing insights into the rate and pattern of drug deconjugation.

Experimental Protocols

Protocol 1: In Vivo Plasma Stability Assessment of an ADC

Objective: To determine the pharmacokinetic profile and linker stability of an ADC in a relevant animal model (e.g., mouse, rat).

Methodology:

  • Animal Dosing: Administer the ADC intravenously to a cohort of animals at a specified dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Total Antibody Quantification (ELISA):

      • Coat a microplate with an anti-idiotype antibody that specifically recognizes the ADC's antibody component.

      • Add diluted plasma samples and a standard curve of the unconjugated antibody.

      • Use a labeled secondary antibody that binds to the primary antibody for detection.

    • Conjugated ADC Quantification (ELISA):

      • Coat a microplate with an antibody that captures the ADC.

      • Add diluted plasma samples and a standard curve of the ADC.

      • Use a labeled anti-payload antibody for detection.

    • Free Payload Quantification (LC-MS/MS):

      • Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction.

      • Analyze the extracted samples using a validated LC-MS/MS method with a standard curve of the payload.

  • Data Analysis: Plot the concentration of total antibody, conjugated ADC, and free payload over time. Calculate the half-lives of the total antibody and the conjugated ADC to assess linker stability.

Data Presentation

Table 1: Comparison of In Vivo Linker Stability in Different Preclinical Models

Linker TypeLinker ChemistryAnimal ModelPlasma Half-life (t½) of Conjugated ADCReference
DipeptideVal-Cit-PABCMouse~24-48 hours[5][6]
DipeptideVal-Cit-PABCRat~72-96 hours[6]
DipeptideVal-Cit-PABCCynomolgus Monkey~230 hours[12]
Silyl Ether-Human> 7 days[13]
Hydrazine-Human~2 days[13]
Carbonate-Human~36 hours[13]
Sulfatase-cleavable-Mouse> 7 days[13]

Mandatory Visualizations

experimental_workflow cluster_invivo In Vivo Phase cluster_analysis Ex Vivo Analysis cluster_data Data Interpretation dosing ADC Administration (Intravenous) sampling Serial Blood Sampling dosing->sampling plasma Plasma Isolation sampling->plasma elisa_total Total Antibody (ELISA) plasma->elisa_total elisa_adc Conjugated ADC (ELISA) plasma->elisa_adc lcms Free Payload (LC-MS/MS) plasma->lcms pk_profile Pharmacokinetic Profile elisa_total->pk_profile elisa_adc->pk_profile lcms->pk_profile stability Linker Stability Assessment pk_profile->stability

Caption: Experimental workflow for assessing ADC linker stability in vivo.

troubleshooting_logic cluster_solutions Potential Solutions for Premature Cleavage start High Systemic Toxicity Observed q1 Is there evidence of premature payload release? start->q1 a1_yes Yes q1->a1_yes High free payload in plasma a1_no No q1->a1_no Low free payload in plasma linker_mod Modify Linker Chemistry (e.g., steric hindrance, tandem cleavage) a1_yes->linker_mod conjugation_site Optimize Conjugation Site a1_yes->conjugation_site linker_type Select Alternative Linker Type (e.g., non-cleavable) a1_yes->linker_type other_causes Investigate other causes of toxicity: - On-target, off-tumor toxicity - Antibody-mediated effects - Payload-specific toxicities a1_no->other_causes

Caption: Troubleshooting logic for high systemic toxicity in ADC development.

Frequently Asked Questions (FAQs)

Q: What is a "tandem-cleavage" linker and how can it improve in vivo stability?

A: A tandem-cleavage linker is an advanced linker design that requires two sequential enzymatic cleavage events to release the payload.[7] For example, a dipeptide linker can be protected by a sterically bulky group, like a glucuronide moiety. This protecting group is first cleaved by an enzyme prevalent in the tumor microenvironment or within the lysosome (e.g., β-glucuronidase), which then exposes the dipeptide for cleavage by a second enzyme (e.g., cathepsin B) to release the payload. This dual-release mechanism significantly reduces the chances of premature cleavage in the circulation, thereby enhancing the ADC's stability and therapeutic index.[7]

Q: Can the drug-to-antibody ratio (DAR) affect linker stability?

A: While the DAR itself doesn't directly alter the chemical stability of an individual linker, a higher DAR can lead to increased hydrophobicity of the ADC. This can, in turn, promote aggregation, which may indirectly affect the ADC's pharmacokinetics and overall in vivo performance. Some studies suggest that the conjugation site, which is related to the DAR, can influence linker stability.

Q: Are non-cleavable linkers always more stable in vivo than cleavable linkers?

A: Generally, non-cleavable linkers are considered more stable in circulation because they do not have a specific chemical trigger for cleavage and rely on the degradation of the antibody backbone within the lysosome to release the payload.[7] This results in a very low level of premature payload release. However, the choice between a cleavable and non-cleavable linker depends on the specific therapeutic application, the nature of the payload, and the target antigen.

Q: What is the "bystander effect" and how does linker stability influence it?

A: The bystander effect refers to the ability of a payload, once released from an ADC, to diffuse out of the target cancer cell and kill neighboring cancer cells that may not express the target antigen. Cleavable linkers are often necessary to achieve a bystander effect because they release the payload in its active, cell-permeable form. The stability of the linker is crucial for controlling this effect; a linker that is too labile can cause a systemic bystander effect, leading to toxicity, while a highly stable linker ensures that the bystander effect is localized to the tumor microenvironment.

References

dealing with poor solubility of OSu-Glu-VC-PAB-MMAD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of OSu-Glu-VC-PAB-MMAD.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4] It is comprised of three key parts:

  • MMAD (Monomethylauristatin D): A potent anti-tubulin agent that serves as the cytotoxic payload.[3]

  • OSu-Glu-VC-PAB: A linker system designed to connect the MMAD payload to an antibody. This linker is cleavable, meaning it is designed to be stable in circulation and release the payload under specific conditions within the target cell.[1][2][3][4]

    • OSu (N-Hydroxysuccinimide ester): An active ester for conjugation to the antibody.

    • Glu (Glutamic acid): An amino acid incorporated to increase the hydrophilicity and stability of the linker-drug.[5][6]

    • VC (Valine-Citrulline): A dipeptide sequence that is a substrate for lysosomal enzymes like Cathepsin B, enabling payload release inside the target cell.[7]

    • PAB (p-aminobenzylcarbamate): A self-immolative spacer that ensures the efficient release of the unmodified payload.[8]

Q2: Why does this compound have poor solubility?

A2: The poor solubility of this compound is primarily due to the hydrophobic (water-repelling) nature of its components.[9][] Both the MMAD payload and the VC-PAB portion of the linker are inherently hydrophobic.[11][12] This hydrophobicity can lead to the molecules clumping together (aggregation) in aqueous solutions, which results in precipitation and difficulty in handling during experiments.[9][] While the inclusion of a glutamic acid (Glu) residue is intended to improve water solubility, challenges may still arise, especially at higher concentrations.[5][6]

Q3: What is the purpose of the glutamic acid (Glu) in the linker?

A3: The glutamic acid residue is strategically included in the linker to enhance the overall hydrophilicity (water-attracting property) of the drug-linker conjugate.[5][6] This increased hydrophilicity helps to counteract the hydrophobicity of the MMAD payload and the VC linker, which in turn can reduce aggregation, improve solubility in aqueous buffers, and enhance the stability of the resulting ADC in circulation.[5][6][]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: It is generally not recommended to dissolve this compound directly in aqueous buffers. Due to its hydrophobic nature, direct dissolution in buffers like PBS will likely result in poor solubility and aggregation. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then carefully dilute this stock solution into the desired aqueous buffer.

Troubleshooting Guide

Issue: Precipitate observed after diluting DMSO stock solution into aqueous buffer.
Potential Cause Troubleshooting Steps
Concentration too high The final concentration in the aqueous buffer may be above the solubility limit. Try lowering the final concentration of the drug-linker in the aqueous medium.
Rapid dilution Adding the DMSO stock solution too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation. Add the DMSO stock dropwise while gently vortexing the aqueous buffer.
Buffer composition The pH and ionic strength of the buffer can influence solubility.[9] Experiment with different buffer compositions. For molecules with acidic protons like the glutamic acid residue, a slightly basic pH (e.g., pH 7.5-8.5) may improve solubility.
Temperature Lower temperatures can decrease solubility. Ensure your aqueous buffer is at room temperature before adding the DMSO stock. Gentle warming (e.g., to 37°C) might aid in solubilization, but be cautious of potential degradation.
Issue: Difficulty dissolving the lyophilized powder in DMSO.
Potential Cause Troubleshooting Steps
Insufficient mixing The lyophilized powder may require more energy to dissolve completely. After adding DMSO, vortex the vial thoroughly. Gentle sonication in a water bath for short intervals (e.g., 1-2 minutes) can also be effective.[13]
DMSO quality The presence of water in DMSO can reduce its effectiveness as a solvent for hydrophobic compounds. Use anhydrous, high-purity DMSO.
Attempting to make too high of a stock concentration Even in DMSO, there is a solubility limit. If the powder is not dissolving, you may be exceeding this limit. Try reducing the target concentration of your stock solution.

Experimental Protocols

Recommended Protocol for Solubilizing this compound

This protocol provides a general guideline for dissolving and diluting this compound.

Materials:

  • Lyophilized this compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortexer

  • Pipettes

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex the vial for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If dissolution is difficult, brief sonication may be applied.[13]

  • Dilute the DMSO Stock into Aqueous Buffer:

    • Pipette the desired volume of the aqueous buffer into a new sterile tube.

    • While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.

    • Important: The final concentration of DMSO in your aqueous solution should be kept as low as possible (typically <1%) to avoid impacting biological assays.

Solvent Systems for Similar Hydrophobic ADC Payloads
Solvent System Composition Achieved Solubility Notes
DMSO/Saline/PEG300/Tween-80 10% DMSO, 45% Saline, 40% PEG300, 5% Tween-80≥ 2.5 mg/mLThis formulation creates a clear solution and is suitable for in vivo studies.[14]
DMSO/SBE-β-CD in Saline 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLSBE-β-CD is a solubilizing excipient that can improve the aqueous solubility of hydrophobic compounds.[14]
DMSO/Corn Oil 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLA common formulation for subcutaneous or intramuscular injections.[14]

Visualizations

G cluster_start Start cluster_dissolution Dissolution cluster_dilution Dilution cluster_troubleshooting Troubleshooting start Lyophilized This compound dissolve_dmso Add Anhydrous DMSO (e.g., to 10 mM) start->dissolve_dmso vortex_sonicate Vortex / Sonicate dissolve_dmso->vortex_sonicate stock_solution Concentrated Stock Solution vortex_sonicate->stock_solution add_to_buffer Add dropwise to Aqueous Buffer stock_solution->add_to_buffer final_solution Final Working Solution (<1% DMSO) add_to_buffer->final_solution precipitate Precipitate Forms add_to_buffer->precipitate check_conc Lower Final Concentration precipitate->check_conc Check slow_dilution Slower Dilution Rate precipitate->slow_dilution Check adjust_ph Adjust Buffer pH precipitate->adjust_ph Check

Caption: Workflow for solubilizing this compound.

G cluster_causes Primary Causes cluster_solutions Mitigation Strategies solubility Poor Solubility of This compound hydrophobic_payload Hydrophobic Payload (MMAD) solubility->hydrophobic_payload hydrophobic_linker Hydrophobic Linker (VC-PAB) solubility->hydrophobic_linker organic_solvent Use of Organic Co-Solvent (DMSO) solubility->organic_solvent Addressed by optimize_conditions Optimize Dilution Conditions (pH, Temp, Rate) solubility->optimize_conditions Addressed by hydrophilic_glu Hydrophilic Linker Component (Glutamic Acid) hydrophobic_payload->hydrophilic_glu Counteracted by hydrophobic_linker->hydrophilic_glu Counteracted by

Caption: Factors influencing this compound solubility.

References

Technical Support Center: Enhancing the Therapeutic Window of MMAE/MMAF Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and optimization of Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

1. What are the key differences between MMAE and MMAF payloads?

MMAE and MMAF are both potent anti-mitotic agents derived from dolastatin 10, but they possess distinct physicochemical properties that influence their activity and toxicity profiles.[1][2] MMAE is more membrane-permeable, which contributes to a potent "bystander effect," where the payload can kill neighboring antigen-negative tumor cells.[3][4][5] However, this permeability can also lead to off-target toxicities.[3][6] MMAF, with its charged C-terminal phenylalanine, is more hydrophilic and less membrane-permeable, resulting in lower systemic toxicity and a reduced bystander effect.[][8][9][10]

2. How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic window?

The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly affects the efficacy and safety of an ADC. A higher DAR can increase potency but may also lead to faster clearance from circulation and increased toxicity, thereby narrowing the therapeutic window.[11][12] Conversely, a low DAR may result in insufficient efficacy. Optimizing the DAR for each specific ADC is crucial to achieving the desired balance between anti-tumor activity and tolerability. For many ADCs, a DAR of 3-4 is considered optimal.[12][13]

3. What are the common off-target toxicities associated with MMAE and MMAF ADCs and how can they be mitigated?

Common off-target toxicities are often payload-dependent.[11][14]

  • MMAE-ADCs: Frequently associated with neutropenia and peripheral neuropathy.[11][12][14][15] These toxicities are often linked to the release of free, cell-permeable MMAE into circulation.[3][16] Mitigation strategies include optimizing the linker stability to minimize premature payload release and exploring co-administration of agents that can neutralize circulating MMAE.[3][16]

  • MMAF-ADCs: Commonly linked to ocular toxicities and thrombocytopenia.[12][14][17] The mechanisms for these toxicities are still under investigation but may involve off-target uptake in specific tissues. Mitigation strategies include careful patient monitoring, dose adjustments, and the use of specific eye care plans during treatment.[17]

4. What is the "bystander effect" and when is it desirable?

The bystander effect occurs when a cytotoxic payload released from a target cancer cell diffuses into and kills adjacent cells, including tumor cells that may not express the target antigen.[3][4] This is particularly relevant for MMAE-based ADCs due to MMAE's cell permeability.[3][18] The bystander effect is desirable for treating heterogeneous tumors where antigen expression is varied. However, it can also contribute to off-target toxicity if the payload affects nearby healthy cells.[19]

5. How does linker chemistry influence the therapeutic window?

The linker plays a pivotal role in the stability and release of the payload, directly impacting the therapeutic window.[20]

  • Cleavable Linkers: These are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell (e.g., enzymatic cleavage by cathepsins). Premature cleavage in circulation can lead to off-target toxicity.[6]

  • Non-cleavable Linkers: These linkers release the payload upon lysosomal degradation of the antibody. This can lead to a more stable ADC in circulation but may result in payload metabolites with different properties.[6]

Innovations in linker technology, such as developing more stable cleavable linkers or novel non-cleavable options, are key strategies for widening the therapeutic window.[6]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High in vitro cytotoxicity but poor in vivo efficacy 1. Poor ADC stability in vivo: Premature cleavage of the linker and payload release in circulation.[21] 2. Rapid clearance of the ADC: High DAR or increased hydrophobicity can lead to faster clearance.[11] 3. Inefficient tumor penetration. 1. Assess ADC stability: Perform in vitro plasma stability assays to measure payload release over time.[6][22] 2. Optimize DAR: Synthesize ADCs with varying DARs and evaluate their pharmacokinetic profiles in vivo.[23] 3. Modify linker/payload: Consider using more hydrophilic linkers or payloads to improve pharmacokinetics.
Significant off-target toxicity observed in animal models 1. "On-target, off-tumor" toxicity: The target antigen is expressed on healthy tissues.[11][15] 2. Premature payload release: Unstable linker chemistry leads to systemic exposure to the cytotoxic payload.[14] 3. Excessive bystander effect (for MMAE): The permeable payload is affecting healthy cells near the tumor.[3]1. Evaluate target expression in normal tissues: Use immunohistochemistry or other methods to assess antigen expression in relevant healthy organs. 2. Improve linker stability: Synthesize ADCs with more stable linkers and re-evaluate in vivo toxicity. 3. Switch payload: If the bystander effect is problematic, consider switching to a less permeable payload like MMAF.[5] 4. Dose optimization: Determine the maximum tolerated dose (MTD) and adjust the therapeutic dose accordingly.[20]
Inconsistent Drug-to-Antibody Ratio (DAR) in ADC batches 1. Inconsistent conjugation reaction conditions: Variations in temperature, pH, or reaction time. 2. Antibody heterogeneity: Differences in post-translational modifications of the antibody. 3. Inaccurate analytical methods for DAR measurement. 1. Standardize conjugation protocol: Tightly control all reaction parameters. 2. Characterize the antibody: Ensure consistent quality of the monoclonal antibody starting material. 3. Use multiple analytical methods for DAR determination: Techniques like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry can provide accurate DAR measurements.
ADC aggregation observed during formulation or storage 1. Increased hydrophobicity due to payload conjugation. 2. Inappropriate buffer conditions (pH, ionic strength). 1. Incorporate hydrophilic linkers or PEGylation. 2. Screen different formulation buffers: Evaluate a range of pH and excipients to identify conditions that minimize aggregation.

Data Presentation

Table 1: Comparative Properties of MMAE and MMAF

PropertyMMAEMMAFReference(s)
Cell Permeability HighLow[][8]
Hydrophilicity LowerHigher[][8]
Potency (IC50) Generally lower (more potent)Generally higher (less potent)[][8]
Bystander Effect StrongWeak/Negligible[4][5]
Common Toxicities Neutropenia, Peripheral NeuropathyOcular Toxicity, Thrombocytopenia[11][12][14]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the in vitro potency (IC50) of an MMAE/MMAF ADC.

  • Cell Seeding:

    • Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a control (non-targeting) ADC in cell culture medium.

    • Remove the existing medium from the cells and add the ADC dilutions.

    • Incubate for 72-96 hours. The incubation time should be sufficient for the payload to induce cell cycle arrest and subsequent cell death.[24]

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[25][26]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[26]

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value by plotting cell viability against ADC concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)

This protocol is designed to assess the bystander killing capability of an MMAE ADC.

  • Cell Preparation:

    • Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding:

    • Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

    • As controls, seed each cell line individually.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Cell Viability Assessment:

    • After the desired incubation period (e.g., 72-96 hours), assess the viability of the antigen-negative cells in the co-culture using fluorescence microscopy or flow cytometry to quantify the fluorescent cell population.

  • Data Analysis:

    • Compare the viability of the antigen-negative cells in the co-culture to their viability in monoculture at the same ADC concentrations. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.[24]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_bystander Bystander Effect (MMAE) ADC ADC (MMAE/MMAF) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Free_Payload Free MMAE/MMAF Lysosome->Free_Payload 4. Payload Release (Linker Cleavage) Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest (G2/M) & Apoptosis Free_Payload->Microtubules 5. Tubulin Inhibition Free_MMAE_out Free MMAE Free_Payload->Free_MMAE_out 7. Diffusion out of cell (MMAE only) Neighboring_Cell Neighboring Cell Free_MMAE_out->Neighboring_Cell 8. Enters neighboring cell

Caption: Mechanism of action of MMAE/MMAF ADCs and the bystander effect.

Experimental_Workflow cluster_dev ADC Development & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Antibody-Payload Conjugation Purification Purification Conjugation->Purification DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Cytotoxicity Cytotoxicity Assay (IC50 Determination) DAR_Analysis->Cytotoxicity Bystander Bystander Effect Assay Cytotoxicity->Bystander Stability Plasma Stability Assay Bystander->Stability PK Pharmacokinetics Stability->PK Efficacy Xenograft Efficacy Studies PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: General workflow for the development and evaluation of MMAE/MMAF ADCs.

References

Validation & Comparative

A Comparative Efficacy Analysis of OSu-Glu-VC-PAB-MMAD and OSu-Glu-VC-PAB-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two antibody-drug conjugate (ADC) payloads, Monomethyl Auristatin D (MMAD) and Monomethyl Auristatin E (MMAE), when linked to an antibody via the OSu-Glu-VC-PAB linker. This analysis is based on available preclinical data and aims to inform researchers on the potential therapeutic differences between these two constructs.

Introduction to the ADC Components

Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells. The efficacy of an ADC is determined by the interplay of its three main components: the monoclonal antibody (mAb), the linker, and the cytotoxic payload.

  • Monoclonal Antibody (mAb): The mAb provides specificity by targeting antigens overexpressed on the surface of tumor cells.

  • Linker (OSu-Glu-VC-PAB): This linker system connects the payload to the antibody. It is designed to be stable in circulation and release the cytotoxic payload once the ADC is internalized by the target cancer cell.

    • OSu (N-Hydroxysuccinimide ester): The OSu group facilitates the conjugation of the linker to primary amines, such as the lysine residues on the surface of the antibody.

    • Glu (Glutamic Acid): The glutamic acid component can increase the hydrophilicity of the linker, potentially improving the pharmacokinetic properties of the ADC.

    • VC (Valine-Citrulline): This dipeptide is a substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells. Cleavage of the VC linker within the lysosome is a key step in payload release.

    • PAB (p-aminobenzyloxycarbonyl): The PAB group acts as a self-immolative spacer. Once the VC dipeptide is cleaved, the PAB moiety spontaneously decomposes, ensuring the release of the unmodified, fully active cytotoxic payload.

  • Payload (MMAD vs. MMAE): The payload is the cytotoxic agent responsible for inducing cancer cell death. Both MMAD and MMAE are synthetic analogs of the natural product dolastatin 10 and function as potent tubulin inhibitors.[1][2] By disrupting microtubule dynamics, they induce cell cycle arrest at the G2/M phase and trigger apoptosis.[3][4]

Mechanism of Action: A Shared Pathway

The general mechanism of action for ADCs utilizing the OSu-Glu-VC-PAB linker with either an MMAD or MMAE payload is a multi-step process that relies on the targeted delivery and intracellular release of the cytotoxic agent.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload (MMAD or MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin 5. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Cycle Arrest & Cell Death

Caption: General mechanism of action for a VC-PAB-based ADC.

Comparative Efficacy: Insights from Preclinical Data

One study evaluated a maleimide-based linker containing a polyethylene glycol with an MMAD payload on a trastuzumab antibody. This ADC displayed lower tumor efficacy in a murine HER2+ ovarian SKOV3 xenograft tumor model compared to other related ADCs carrying MMAE.[5] This suggests that, in this particular context, MMAE may be a more potent payload than MMAD when used in an ADC format.

The intrinsic cytotoxicity of the free payloads is a critical factor. Both MMAE and MMAF (a closely related auristatin) are highly potent, with IC50 values in the sub-nanomolar to low nanomolar range in various cancer cell lines.[4][6][7] While specific IC50 values for MMAD are less commonly reported in direct comparison to MMAE, the available data suggests that MMAE is a well-established and highly potent auristatin derivative.

Table 1: In Vitro Cytotoxicity of MMAE-based ADCs and Free MMAE (Illustrative Data)

Cell LineADC ConstructIC50 (nM)Reference
Various Pancreatic Cancer Cell LinesFree MMAE~1[4][7]
High TF-expressing Pancreatic CancerAnti-TF-VC-MMAE1.15[4][7]
Low TF-expressing Pancreatic CancerAnti-TF-VC-MMAE>100[4][7]
SKBR3 and HEK293MC-VC-PAB-MMAE410.54 ± 4.9 and 482.86 ± 6.4[8]

Note: This table provides illustrative data from different studies and is not a direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. Below are representative protocols for key experiments.

Antibody Conjugation with OSu-Glu-VC-PAB Linker

The OSu-Glu-VC-PAB-payload linker is conjugated to the antibody via a reaction with the primary amines of lysine residues on the antibody surface.

Conjugation_Workflow Antibody Antibody Solution (in bicarbonate buffer, pH 8.3) Reaction Incubation (1 hour, room temperature) Antibody->Reaction LinkerPayload OSu-Glu-VC-PAB-Payload (dissolved in DMSO) LinkerPayload->Reaction Purification Purification (e.g., Size Exclusion Chromatography) Reaction->Purification Characterization Characterization (e.g., DAR determination) Purification->Characterization FinalADC Purified ADC Characterization->FinalADC

Caption: Workflow for antibody conjugation with an OSu-linker.

Protocol:

  • Antibody Preparation: The antibody is prepared in a suitable buffer, such as 0.1 M sodium bicarbonate buffer at a pH of approximately 8.3, to ensure the lysine residues are deprotonated and reactive. The antibody solution should be free of other amine-containing substances.[9]

  • Linker-Payload Preparation: The OSu-Glu-VC-PAB-MMAD or -MMAE is dissolved in an anhydrous organic solvent like DMSO immediately before use.[10]

  • Conjugation Reaction: The linker-payload solution is added to the antibody solution at a specific molar ratio. The reaction is typically incubated for 1 hour at room temperature with gentle mixing.

  • Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reaction components. This is commonly achieved using size exclusion chromatography (e.g., Sephadex G25) or dialysis.[]

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.

Protocol:

  • Cell Seeding: Cancer cells expressing the target antigen are seeded in a 96-well plate and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with a serial dilution of the ADC (this compound or OSu-Glu-VC-PAB-MMAE), a control antibody, and free payload.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (the concentration of ADC that inhibits cell growth by 50%) is determined.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of the ADC in a living organism.

Protocol:

  • Tumor Implantation: Human tumor cells expressing the target antigen are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and administered the ADCs (this compound and OSu-Glu-VC-PAB-MMAE), a vehicle control, and a control antibody, typically via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated, and survival curves may be generated.

Conclusion

Researchers and drug developers are encouraged to perform direct comparative studies to fully elucidate the therapeutic potential of each payload in the context of the OSu-Glu-VC-PAB linker and their specific antibody of interest. Such studies should include comprehensive in vitro and in vivo experiments to determine not only the efficacy but also the pharmacokinetic and safety profiles of the resulting ADCs.

References

A Comparative Guide to Cathepsin B Cleavage of Glu-VC-PAB Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cathepsin B-cleavable Glutamic acid-Valine-Citrulline-p-aminobenzylcarbamate (Glu-VC-PAB) linker with other commonly used linkers in antibody-drug conjugates (ADCs). The information presented is supported by experimental data to aid in the selection of optimal linker strategies for ADC development.

Introduction to ADC Linkers

Linkers are a critical component of ADCs, connecting the monoclonal antibody to the cytotoxic payload. They are designed to be stable in systemic circulation and to release the payload specifically at the tumor site. Cathepsin B, a lysosomal protease often overexpressed in tumor cells, is a common target for enzymatic cleavage of these linkers. The Val-Cit (VC) dipeptide is a well-established motif for Cathepsin B recognition. The addition of a glutamic acid (Glu) residue to create the Glu-VC-PAB (or EVCit) linker has been shown to enhance stability in mouse plasma while maintaining susceptibility to Cathepsin B-mediated cleavage.[1][2][3]

Quantitative Comparison of Linker Cleavage

The efficiency of payload release is a key parameter in evaluating ADC linker performance. The following table summarizes quantitative data on the Cathepsin B-mediated cleavage of various linkers.

LinkerADCPayloadCathepsin B SourceHalf-life (hours)Reference
Glu-VC-PAB (EVCit) Anti-HER2 ADCMMAEHuman Liver2.8[1]
Val-Cit-PAB (VCit) Anti-HER2 ADCMMAEHuman Liver4.6[1]
Ser-VC-PAB (SVCit) Anti-HER2 ADCMMAEHuman Liver5.4[1]

MMAE: Monomethyl auristatin E

This data indicates that the Glu-VC-PAB linker is more rapidly cleaved by Cathepsin B compared to the traditional Val-Cit-PAB linker, potentially leading to faster payload release within the target cell.

Comparative In Vitro Cytotoxicity

The ultimate goal of an ADC is to effectively kill cancer cells. The following table compares the in vitro cytotoxicity (IC50 values) of ADCs with different linkers.

LinkerADCCell LineIC50 (pmol/L)Reference
β-galactosidase-cleavable Trastuzumab-MMAEHER2+8.8[4]
Val-Cit Trastuzumab-MMAEHER2+14.3[4]
Non-cleavable (SMCC) Kadcyla (T-DM1)HER2+33[4]

While not a direct comparison with Glu-VC-PAB, this data highlights the potency that can be achieved with enzyme-cleavable linkers compared to non-cleavable alternatives.

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay

This protocol is designed to assess the rate of linker cleavage and payload release in the presence of Cathepsin B.

Materials:

  • ADC construct with the linker of interest

  • Purified human liver Cathepsin B

  • Assay buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 5.0)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (optional, for product confirmation)

Procedure:

  • Prepare a solution of the ADC in the assay buffer to a final concentration of 1 mg/mL.

  • Add purified Cathepsin B to the ADC solution to a final concentration of 20 nM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 4 volumes of acetonitrile).

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by RP-HPLC to quantify the amount of released payload.

  • Calculate the rate of drug release and the half-life of the linker.

Quantification of Released Payload (MMAE) by LC-MS/MS

This protocol details the quantification of the released cytotoxic agent, Monomethyl auristatin E (MMAE), from biological matrices.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standard (e.g., d8-MMAE)

  • Acetonitrile

  • Ethyl acetate

  • 10 M NaOH

Sample Preparation (from plasma):

  • To 100 µL of plasma, add 10 µL of a 150 ng/µL d8-MMAE internal standard.

  • Add 3 µL of 10 M NaOH to release any protein-bound MMAE.

  • Vortex the samples thoroughly.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing, and centrifuging for 5 minutes at 16,000 x g.

  • Transfer the ethyl acetate layer to a clean tube.

  • Repeat the extraction step to maximize recovery.

  • Evaporate the pooled ethyl acetate extracts to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Use a suitable C18 column for chromatographic separation.

  • Employ a gradient elution method with mobile phases consisting of water and acetonitrile with 0.1% formic acid.

  • Monitor the following multiple-reaction monitoring (MRM) transitions:

    • MMAE: 718.7 -> 152.2

    • d8-MMAE (Internal Standard): 726.6 -> 152.1

  • Quantify the concentration of MMAE based on the peak area ratio of MMAE to the internal standard.

Visualizing the Cleavage Mechanism and Workflow

The following diagrams illustrate the Cathepsin B cleavage of the Glu-VC-PAB linker and a typical experimental workflow for its validation.

Cleavage_Mechanism cluster_linker Glu-VC-PAB Linker ADC Antibody-Drug Conjugate (Glu-VC-PAB-Payload) Internalization Internalization into Tumor Cell ADC->Internalization Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release Payload Release Cleavage->Release Cit Cit Cleavage->Cit Cleavage Site Payload Free Payload Release->Payload Glu Glu Val Val Glu->Val Val->Cit PAB PAB Cit->PAB Experimental_Workflow cluster_invitro In Vitro Validation cluster_quantification Payload Quantification ADC_Prep Prepare ADC Solution Enzyme_Incubation Incubate with Cathepsin B ADC_Prep->Enzyme_Incubation Time_Points Collect Aliquots at Time Points Enzyme_Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Analysis_HPLC Analyze by RP-HPLC Quench->Analysis_HPLC Sample_Prep Sample Preparation (Plasma, Urine, etc.) Extraction Liquid-Liquid Extraction Sample_Prep->Extraction Analysis_LCMS Analyze by LC-MS/MS Extraction->Analysis_LCMS Quantify Quantify Free Payload Analysis_LCMS->Quantify

References

Evaluating the Impact of Linker Chemistry on Antibody-Drug Conjugate Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of an Antibody-Drug Conjugate (ADC) is a finely tuned interplay between its three core components: the antibody, the cytotoxic payload, and the linker that connects them. The linker, far from being a simple bridge, plays a critical role in the overall potency, stability, and therapeutic index of the ADC. Its chemical properties dictate the stability of the ADC in circulation, the mechanism and efficiency of payload release at the tumor site, and the potential for off-target toxicities. This guide provides a comparative analysis of different linker chemistries, supported by experimental data, to aid researchers in the rational design and evaluation of next-generation ADCs.

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

The fundamental distinction in ADC linker technology lies in the mechanism of payload release: cleavable linkers that are designed to break under specific physiological conditions, and non-cleavable linkers that release the payload upon complete degradation of the antibody.[1][2]

Cleavable Linkers: These linkers are engineered to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the target cancer cell.[3][4] This controlled release is typically triggered by:

  • Enzymatic Cleavage: Protease-sensitive linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[3][5]

  • pH Sensitivity: Acid-labile linkers, like hydrazones, are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) compared to the physiological pH of blood (pH 7.4).[3][5]

  • Reductive Cleavage: Disulfide-based linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which is more abundant inside cells than in the bloodstream.[3]

A key advantage of cleavable linkers is their ability to induce a "bystander effect." [5] Once the payload is released, if it is cell-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[6] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[7]

Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a stable connection between the antibody and the payload.[1][8] The release of the payload-linker-amino acid catabolite occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[1][9]

The primary benefit of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[1][10] However, because the payload is released with an attached linker and amino acid remnant, it is typically less cell-permeable, limiting the bystander effect.[11][12] The efficacy of ADCs with non-cleavable linkers is therefore more reliant on homogenous antigen expression within the tumor.[4]

Comparative Performance Data

The choice of linker chemistry has a profound impact on the in vitro and in vivo performance of an ADC. The following tables summarize representative experimental data comparing the potency, efficacy, and pharmacokinetic properties of ADCs with different linker technologies.

ADC ConfigurationLinker TypePayloadTarget Cell LineIC50 (ng/mL)Reference
Trastuzumab-vc-MMAECleavable (vc)MMAENCI-N87 (HER2+)10[13]
Trastuzumab-SMCC-DM1 (T-DM1)Non-cleavable (SMCC)DM1KPL-4 (HER2+)6.2[14]
Anti-HER2-ss-PBDCleavable (disulfide)PBDJIMT-1 (HER2+)0.05[15]
Anti-HER2-mc-MMAFNon-cleavable (mc)MMAFSK-BR-3 (HER2+)30[11]
Trastuzumab-GGFG-DXdCleavable (GGFG)DXdNCI-N87 (HER2+)1.9[16]

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Chemistries. This table highlights the potent cytotoxic activity of various ADCs, demonstrating the influence of both linker and payload on the half-maximal inhibitory concentration (IC50) in different cancer cell lines.

ADCLinker TypeDose (mg/kg)Xenograft ModelTumor Growth Inhibition (%)Reference
Anti-FRα-l-Ala-l-Ala-IGNCleavable (dipeptide)0.28Ishikawa~90[17]
Site A-PEG6-C2-MMADNon-cleavable10BxPC3Reduced efficacy[18][19]
Site A-PEG6-C2-Aur3377Non-cleavable (stabilized)10BxPC3High efficacy[18][19]
Trastuzumab-Exo-linker-ExatecanCleavable (novel)3NCI-N87Comparable to T-DXd[16]
ADC-1 (Cleavable)Cleavable1Nude Rat XenograftSignificant[20]
ADC-2 (Non-cleavable)Non-cleavable1Nude Rat XenograftLess than ADC-1[20]

Table 2: Comparative In Vivo Efficacy of ADCs in Xenograft Models. This table showcases the anti-tumor activity of ADCs with different linkers in animal models, illustrating how linker stability and payload release characteristics translate to in vivo performance.

ADCLinker TypeSpeciesClearanceHalf-lifeReference
Anti-STEAP1 ADC (interchain cysteine)Non-cleavableRat~45% faster than mAbNot specified[21]
Anti-STEAP1 TDC (engineered cysteine)Non-cleavableRatNo apparent difference from mAbNot specified[21]
T-DM1 (SMCC-DM1)Non-cleavableRatNot specified~80 hours (conjugated Ab)[17][22]
Trastuzumab-Exo-linker-ExatecanCleavableRatAntibody-likeMaintained DAR over 7 days[16]

Table 3: Comparative Pharmacokinetic Parameters of ADCs. This table provides insights into how different linker and conjugation strategies can influence the clearance and stability of ADCs in circulation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC potency. Below are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[13]

Materials:

  • Target cancer cell lines (e.g., NCI-N87)

  • Complete cell culture medium

  • 96-well plates

  • ADC constructs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs in complete culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Bystander Effect Assay (Co-culture Fluorescence Assay)

This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[7][23]

Materials:

  • Antigen-positive (Ag+) cancer cell line (e.g., HCC1954)

  • Antigen-negative (Ag-) cancer cell line stably expressing a fluorescent protein (e.g., MDA-MB-468-GFP)

  • Complete cell culture medium

  • 96-well, black-walled, clear-bottom plates

  • ADC constructs

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed a mixture of Ag+ and Ag- cells in varying ratios in a 96-well plate. Include wells with only Ag- cells as a control.

  • Allow the cells to adhere overnight.

  • Treat the cells with a concentration of ADC that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.

  • Incubate the plate for a duration sufficient to observe the bystander effect (e.g., 96 hours).

  • Measure the fluorescence of the Ag- cells in each well using a fluorescence plate reader. Alternatively, harvest the cells and analyze the fluorescent population using a flow cytometer.

  • Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture control to quantify the bystander killing.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of ADCs in a living organism.[20][24]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Human cancer cell line for tumor implantation (e.g., OV-90)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, ADC constructs at various doses).

  • Administer the treatments intravenously according to the planned dosing schedule (e.g., once weekly for five weeks).[4]

  • Measure the tumor volume using calipers two to three times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Plot the mean tumor volume over time for each treatment group to assess efficacy.

Pharmacokinetic Analysis in Rats

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of ADCs.[17][21][25]

Materials:

  • Sprague-Dawley rats

  • ADC constructs

  • Equipment for intravenous injection and blood collection

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Administer a single intravenous dose of the ADC to each rat.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 360 hours post-dose).

  • Process the blood samples to obtain plasma or serum.

  • Quantify the concentration of total antibody, conjugated antibody, and/or free payload in the plasma/serum samples using a validated analytical method like ELISA or LC-MS/MS.

  • Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental processes involved in ADC research.

ADC_Cleavable_Linker_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_cell Tumor Cell ADC_stable Stable ADC ADC_targets_cell ADC Binds to Tumor Cell Antigen ADC_stable->ADC_targets_cell Tumor Targeting Internalization Internalization (Endocytosis) ADC_targets_cell->Internalization Lysosome Lysosome (Low pH, High Proteases) Internalization->Lysosome Payload_release Cleavage of Linker & Payload Release Lysosome->Payload_release Enzymatic or pH-mediated cleavage Payload_action Payload Binds to Intracellular Target (e.g., Tubulin, DNA) Payload_release->Payload_action Bystander_effect Cell-Permeable Payload Diffuses to Neighboring Antigen-Negative Cells Payload_release->Bystander_effect Bystander Killing Apoptosis Apoptosis Payload_action->Apoptosis Induces

Caption: Mechanism of action for an ADC with a cleavable linker.

ADC_NonCleavable_Linker_Pathway cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_cell Tumor Cell ADC_stable Highly Stable ADC ADC_targets_cell ADC Binds to Tumor Cell Antigen ADC_stable->ADC_targets_cell Tumor Targeting Internalization Internalization (Endocytosis) ADC_targets_cell->Internalization Lysosome Lysosome Internalization->Lysosome Antibody_degradation Antibody Degradation Lysosome->Antibody_degradation Proteolytic Degradation Payload_release Release of Payload- Linker-Amino Acid Catabolite Antibody_degradation->Payload_release Payload_action Catabolite Binds to Intracellular Target Payload_release->Payload_action Apoptosis Apoptosis Payload_action->Apoptosis Induces

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Payload_Signaling_Pathways cluster_tubulin_inhibitors Tubulin Inhibitors (MMAE, DM1) cluster_dna_damaging_agents DNA Damaging Agents (PBD Dimers) MMAE_DM1 MMAE / DM1 Tubulin Tubulin Dimers MMAE_DM1->Tubulin Binds to Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Inhibits Polymerization Mitotic_arrest G2/M Phase Mitotic Arrest Microtubule_disruption->Mitotic_arrest Leads to Apoptosis_tubulin Apoptosis Mitotic_arrest->Apoptosis_tubulin Induces PBD PBD Dimer DNA Nuclear DNA PBD->DNA Binds to Minor Groove DNA_crosslinking DNA Interstrand Cross-linking DNA->DNA_crosslinking Forms Covalent Bonds Replication_transcription_block Blockage of DNA Replication & Transcription DNA_crosslinking->Replication_transcription_block Results in Apoptosis_dna Apoptosis Replication_transcription_block->Apoptosis_dna Induces

Caption: Signaling pathways of common ADC payloads.

ADC_Evaluation_Workflow ADC_Design ADC Design & Linker Selection ADC_Synthesis ADC Synthesis & Characterization ADC_Design->ADC_Synthesis In_Vitro_Evaluation In Vitro Evaluation ADC_Synthesis->In_Vitro_Evaluation Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) In_Vitro_Evaluation->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay In_Vitro_Evaluation->Bystander_Assay In_Vivo_Evaluation In Vivo Evaluation Cytotoxicity_Assay->In_Vivo_Evaluation Bystander_Assay->In_Vivo_Evaluation PK_Study Pharmacokinetic Study (Rat Model) In_Vivo_Evaluation->PK_Study Efficacy_Study Xenograft Efficacy Study (Mouse Model) In_Vivo_Evaluation->Efficacy_Study Data_Analysis Data Analysis & Comparison PK_Study->Data_Analysis Efficacy_Study->Data_Analysis Lead_Optimization Lead Candidate Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for evaluating ADC potency.

Conclusion

The choice of linker chemistry is a critical determinant of the therapeutic success of an antibody-drug conjugate. Cleavable linkers offer the advantage of a bystander effect, which is beneficial for heterogeneous tumors, but may have lower plasma stability. Non-cleavable linkers provide enhanced stability and a potentially wider therapeutic window, but their efficacy is more dependent on uniform antigen expression. A thorough understanding of the interplay between the linker, payload, and target biology, supported by rigorous in vitro and in vivo experimental evaluation, is essential for the design of next-generation ADCs with improved potency and safety profiles. This guide provides a framework for the comparative evaluation of ADC linker chemistries to facilitate the development of more effective cancer therapies.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling OSu-Glu-VC-PAB-MMAD

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure handling and disposal of the potent cytotoxic agent, OSu-Glu-VC-PAB-MMAD. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs).[1][2] It contains Monomethyl auristatin D (MMAD), a potent tubulin inhibitor, making it a highly toxic compound requiring stringent handling procedures.[3] The substance is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Due to the cytotoxic nature of ADCs and their components, strict containment and personal protection are paramount to prevent occupational exposure.[5][6]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. Adherence to these guidelines is mandatory to minimize exposure risk.

PPE CategoryItemSpecificationPurpose
Hand Protection Double GlovesNitrile or latex, powder-freePrevents skin contact. The outer glove is removed immediately after handling.
Eye Protection Safety GogglesChemical splash gogglesProtects eyes from splashes and aerosols.
Body Protection Laboratory CoatDisposable, solid-front, back-closing gownPrevents contamination of personal clothing.
Respiratory Protection RespiratorN95 or higher, depending on risk assessmentPrevents inhalation of aerosols or powder.
Foot Protection Closed-toe Shoes---Protects feet from spills.

Experimental Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting. This workflow is designed to minimize contamination and ensure the safety of all personnel.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_area Prepare designated handling area prep_ppe->prep_area prep_spill Ensure spill kit is accessible prep_area->prep_spill handle_weigh Weigh compound in a chemical fume hood prep_spill->handle_weigh handle_dissolve Dissolve compound using appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform experimental procedures handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate surfaces with appropriate solution handle_reaction->cleanup_decontaminate cleanup_ppe Remove and dispose of outer gloves cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_solid Dispose of solid waste in a labeled cytotoxic waste container cleanup_wash->disposal_solid disposal_liquid Dispose of liquid waste in a labeled cytotoxic waste container cleanup_wash->disposal_liquid disposal_sharps Dispose of sharps in a puncture-proof cytotoxic sharps container cleanup_wash->disposal_sharps

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.